molecular formula C14H17Cl2NO4 B7940149 Boc-3-(2,5-Dichlorophenyl)-L-alanine

Boc-3-(2,5-Dichlorophenyl)-L-alanine

Cat. No.: B7940149
M. Wt: 334.2 g/mol
InChI Key: MAPXGUCNAIICIY-UHFFFAOYSA-N
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Description

Boc-3-(2,5-Dichlorophenyl)-L-alanine is a useful research compound. Its molecular formula is C14H17Cl2NO4 and its molecular weight is 334.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Boc-3-(2,5-Dichlorophenyl)-L-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-3-(2,5-Dichlorophenyl)-L-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2,5-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-6-9(15)4-5-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPXGUCNAIICIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Boc-3-(2,5-Dichlorophenyl)-L-alanine CAS 1213352-71-6 properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Boc-3-(2,5-Dichlorophenyl)-L-alanine Advanced Building Blocks for Peptidomimetic Drug Discovery

Part 1: Executive Summary

Boc-3-(2,5-Dichlorophenyl)-L-alanine (CAS: 1213352-71-6) is a highly specialized non-canonical amino acid used in the synthesis of protease-resistant peptides and peptidomimetics. Distinguished by the presence of two chlorine atoms at the ortho and meta positions of the phenyl ring, this building block offers a unique combination of steric bulk , lipophilicity , and electronic deactivation .

For drug development professionals, this compound serves as a critical tool for "bio-isosteric replacement" of Phenylalanine (Phe) or Tyrosine (Tyr). The 2,5-dichloro substitution pattern effectively blocks metabolic hotspots, enhances membrane permeability by increasing


, and restricts conformational freedom within the receptor binding pocket.

Part 2: Chemical Identity & Physicochemical Profile

PropertySpecification
Compound Name Boc-3-(2,5-Dichlorophenyl)-L-alanine
Synonyms Boc-2,5-dichloro-L-phenylalanine; (S)-2-((tert-butoxycarbonyl)amino)-3-(2,5-dichlorophenyl)propanoic acid
CAS Number 1213352-71-6
Molecular Formula

Molecular Weight 334.19 g/mol
Appearance White to off-white crystalline powder
Chirality L-isomer (S-configuration)
Solubility Soluble in DMF, DMSO, DCM, Methanol; Insoluble in Water
Purity Standard Typically

(HPLC)
Structural Significance

Unlike the more common 4-chlorophenylalanine (which extends the molecule's length), the 2,5-dichlorophenyl moiety expands the molecule's width. This creates a specific steric profile that can:

  • Induce Helicity: The ortho-chloro substituent creates steric clash with the peptide backbone, often favoring bent or helical conformations over extended sheets.

  • Enhance

    
    -Stacking:  The electron-withdrawing chlorine atoms alter the quadrupole moment of the aromatic ring, strengthening 
    
    
    
    -
    
    
    interactions with electron-rich residues (e.g., Trp, Tyr) in the binding pocket.

Part 3: Synthesis & Manufacturing Logic

The synthesis of CAS 1213352-71-6 typically follows an asymmetric alkylation route to ensure high optical purity, crucial for pharmaceutical applications.

Synthetic Pathway (Graphviz Visualization)

SynthesisPath Start Glycine Schiff Base (Ni or Phase Transfer Complex) Inter Alkylated Intermediate Start->Inter Asymmetric Alkylation (Cinchona Catalyst) Reagent 2,5-Dichlorobenzyl Bromide Reagent->Inter Hydrolysis Acid Hydrolysis (Chiral Auxiliary Removal) Inter->Hydrolysis CoreAA 2,5-Dichloro-L-phenylalanine (Free Amino Acid) Hydrolysis->CoreAA Protection Boc-Protection (Boc2O / NaOH) CoreAA->Protection Final Boc-3-(2,5-Dichlorophenyl) -L-alanine Protection->Final Crystallization

Caption: Asymmetric synthesis route ensuring L-enantiomeric purity via phase-transfer catalysis followed by N-terminal Boc protection.

Part 4: Experimental Protocols

As a Senior Application Scientist, I recommend the following protocols. The 2,5-dichloro substitution introduces steric hindrance near the


-carbon; therefore, standard coupling times must be extended.
Protocol A: Solid Phase Peptide Synthesis (SPPS) Coupling

Use this protocol to incorporate the residue into a peptide chain.

  • Reagent Preparation:

    • Dissolve Boc-3-(2,5-Dichlorophenyl)-L-alanine (3.0 eq relative to resin loading) in dry DMF.

    • Activator: Use HATU (2.9 eq) instead of HBTU/HCTU to overcome steric hindrance.

    • Base: HOAt (3.0 eq) and DIPEA (6.0 eq). Note: HOAt is preferred over HOBt for hindered amino acids to reduce racemization.

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin-bound amine.

    • Time: Shake for 2 to 4 hours at room temperature (standard Phe is 1 hour).

    • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test. If positive, re-couple using PyBOP/DIPEA.

  • Capping:

    • Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: Boc-Deprotection (TFA Cleavage)

Use this protocol to remove the Boc group for the next coupling step.

  • Pre-wash: Wash resin with DCM (

    
     min).
    
  • Cleavage Cocktail: Prepare 50% TFA in DCM (v/v). Scavengers are generally not required for this step unless sensitive side chains (Trp, Met) are present.

  • Reaction: Treat resin for 1 minute , drain, then treat with fresh 50% TFA/DCM for 20-30 minutes .

  • Neutralization: Wash extensively with DCM, then neutralize with 5% DIPEA in DMF (

    
     min) before the next coupling.
    

Part 5: Applications in Drug Discovery

Improving Membrane Permeability

The introduction of halogen atoms, particularly chlorine, significantly increases the lipophilicity of the amino acid side chain.

  • Mechanism: The 2,5-dichlorophenyl group masks the polar backbone amide bonds through steric shielding and increases the overall

    
     of the peptide.
    
  • Case Study: Research into macrocyclic inhibitors (e.g., Cyclin A inhibitors) has shown that replacing standard Phenylalanine with 2,5-dichlorophenylalanine can improve passive membrane permeability (Papp) by orders of magnitude without sacrificing potency [1].

Metabolic Stability

Phenylalanine residues are common sites for hydroxylation by cytochrome P450 enzymes (typically at the 4-position).

  • Strategy: While 4-Cl-Phe blocks para-hydroxylation, the 2,5-dichloro pattern sterically hinders the approach of metabolic enzymes to the entire ring system, extending the plasma half-life of the therapeutic peptide.

Probing Hydrophobic Pockets (QSAR)

In Quantitative Structure-Activity Relationship (QSAR) studies, this residue is used to map the "width" and "depth" of hydrophobic binding pockets.

  • Logic: If a receptor tolerates 4-Cl-Phe but rejects 2,5-dichloro-Phe, the pocket is likely deep but narrow. If it accepts 2,5-dichloro-Phe, the pocket has significant lateral plasticity [2].

Drug Discovery Workflow Diagram

DrugDiscovery Hit Peptide Hit (Low Stability/Permeability) Design Design Strategy: Bio-isosteric Replacement Hit->Design Sub1 Replace Phe with 2,5-Dichloro-Phe Design->Sub1 Effect1 Effect A: Increase Lipophilicity (LogP) Sub1->Effect1 Effect2 Effect B: Steric Shielding of Amide Bond Sub1->Effect2 Result Lead Candidate: High Permeability & Stability Effect1->Result Effect2->Result

Caption: Optimization workflow utilizing 2,5-dichlorophenylalanine to enhance physicochemical properties of peptide leads.

Part 6: Storage & Stability

  • Storage: Store at +2°C to +8°C (refrigerated). For long-term storage (>6 months), -20°C is recommended to prevent slow hydrolysis or Boc-degradation.

  • Moisture Sensitivity: The compound is hygroscopic. Allow the bottle to equilibrate to room temperature before opening to prevent condensation.

  • Stability: Stable for >2 years if stored desipccated. Avoid exposure to strong acids (removes Boc) or strong bases (racemization risk).

References

  • Garcia, P. D., et al. (2025). Discovery of Cell-Permeable Macrocyclic Cyclin A/B RxL Inhibitors. Journal of Medicinal Chemistry.

  • Hellberg, S., et al. (1987).[1] Peptide quantitative structure-activity relationships, a multivariate approach. Journal of Medicinal Chemistry.

  • BenchChem. (2025).[2][3] Applications of 2-Phenyl-L-phenylalanine in Drug Discovery. BenchChem Application Notes.

  • Advanced ChemBlocks. (2026). Product Specification: BOC-3-(2,5-DICHLOROPHENYL)-L-ALANINE.

Sources

Boc-2,5-dichloro-L-phenylalanine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Boc-2,5-dichloro-L-phenylalanine: Synthesis, Characterization, and Applications

Introduction

In the field of medicinal chemistry and peptide-based drug discovery, the incorporation of non-canonical amino acids is a critical strategy for modulating the pharmacological properties of therapeutic candidates. Boc-2,5-dichloro-L-phenylalanine is a synthetically modified amino acid that serves as a valuable building block in solid-phase peptide synthesis (SPPS). The introduction of two chlorine atoms onto the phenyl ring of phenylalanine can significantly alter the hydrophobicity, steric bulk, and electronic properties of the resulting peptide. This can lead to enhanced metabolic stability, improved receptor binding affinity, and altered biological activity. This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and applications of Boc-2,5-dichloro-L-phenylalanine for researchers and professionals in drug development.

Core Properties of Boc-2,5-dichloro-L-phenylalanine

A thorough understanding of the fundamental physicochemical properties of Boc-2,5-dichloro-L-phenylalanine is essential for its effective utilization in research and development.

PropertyValueSource
Molecular Formula C₁₄H₁₇Cl₂NO₄[1][2][3]
Molecular Weight 334.2 g/mol [1][2]
Appearance Off-white powder/solid[1][4]
Storage Temperature 0-8 °C[1][4]
Synonyms Boc-L-Phe(2,5-DiCl)-OH, (S)-Boc-2-amino-3-(2,5-dichlorophenyl)propionic acid[1][4]

Synthesis and Purification

The synthesis of Boc-2,5-dichloro-L-phenylalanine typically involves the protection of the α-amino group of 2,5-dichloro-L-phenylalanine with a tert-butoxycarbonyl (Boc) group. A general and widely adopted method for Boc protection of amino acids utilizes di-tert-butyl dicarbonate (Boc₂O).[5]

Representative Synthesis Protocol: Boc Protection of 2,5-dichloro-L-phenylalanine

This protocol is adapted from a general procedure for the synthesis of N-tert-butoxycarbonyl-L-phenylalanine.[5]

  • Dissolution: Dissolve 2,5-dichloro-L-phenylalanine in a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • Basification: Add a base, such as sodium hydroxide, to the solution to deprotonate the amino group, making it nucleophilic.

  • Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (Boc₂O) to the stirred reaction mixture. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, acidify the mixture with a weak acid, such as citric acid or potassium hydrogen sulfate, to a pH of 2-3.

  • Extraction: Extract the product into an organic solvent, such as ethyl acetate.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 2,5-dichloro-L-phenylalanine in Dioxane/Water B Add NaOH A->B C Add Boc Anhydride (Boc₂O) B->C D Stir at Room Temperature C->D E Acidify with KHSO₄ D->E Reaction Complete F Extract with Ethyl Acetate E->F G Dry over Na₂SO₄ F->G H Evaporate Solvent G->H I Purify by Column Chromatography H->I J Obtain Pure Product I->J

Caption: Workflow for the synthesis of Boc-2,5-dichloro-L-phenylalanine.

Purification

The crude product is typically purified by silica gel column chromatography. A gradient of methanol in dichloromethane is often effective for separating the desired product from any unreacted starting material or byproducts.[6]

Analytical Characterization

Due to the limited availability of specific experimental spectroscopic data for Boc-2,5-dichloro-L-phenylalanine in public databases, representative data from the parent compound, N-(tert-Butoxycarbonyl)-L-phenylalanine, is presented as a reference.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a crucial technique for confirming the structure of the synthesized compound. The spectrum of N-(tert-Butoxycarbonyl)-L-phenylalanine in deuterated methanol (CD₃OD) shows characteristic peaks: a singlet around 1.36 ppm corresponding to the nine protons of the tert-butyl group, multiplets for the α- and β-protons of the amino acid backbone, and signals in the aromatic region for the phenyl protons.[8] For Boc-2,5-dichloro-L-phenylalanine, the aromatic region would exhibit a more complex splitting pattern due to the presence of the two chlorine substituents.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For Boc-2,5-dichloro-L-phenylalanine, the expected monoisotopic mass is approximately 333.05347 Da.[3]

Analytical_Workflow A Synthesized Product B ¹H NMR Spectroscopy A->B C Mass Spectrometry A->C D Structural Confirmation B->D E Molecular Weight Verification C->E SPPS_Cycle A Start with Resin-Bound Amino Acid B Boc Deprotection (TFA) A->B C Washing & Neutralization (DIEA) B->C D Couple Boc-2,5-dichloro-L-phenylalanine (HBTU/HOBt) C->D E Washing D->E F Repeat Cycle E->F F->B

Caption: Boc-SPPS cycle for incorporating the modified amino acid.

Conclusion

Boc-2,5-dichloro-L-phenylalanine is a key building block for the synthesis of modified peptides with potentially enhanced therapeutic properties. Its use allows for the introduction of specific structural and electronic features that can improve the stability, binding affinity, and overall efficacy of peptide-based drug candidates. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support researchers in the rational design of next-generation peptide therapeutics.

References

  • PubChem. Boc-2,6-Dichloro-D-Phenylalanine. National Center for Biotechnology Information. Available from: [Link]

  • DrugBank. Boc-L-phenylalanine. Available from: [Link]

  • Majumdar, D., Saha, C. N., & Bhattacharya, S. (2011). Synthesis and characterization of a new peptide analogue: 2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 3(3), 174-188.
  • PubChemLite. Boc-2,5-dichloro-d-phenylalanine (C14H17Cl2NO4). Available from: [Link]

  • Pope, B. M., et al. N-tert-BUTOXYCARBONYL-L-PHENYLALANINE. Organic Syntheses, 60, 418.
  • PubChem. Boc-2-chloro-L-phenylalanine. National Center for Biotechnology Information. Available from: [Link]

  • Itoh, M., et al. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses, 59, 95.
  • Aapptec Peptides. Boc-Phe-OH [13734-34-4]. Available from: [Link]

  • Al-Zoubi, R. M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 970-999.

Sources

Technical Guide: Strategic Integration of Boc-Phe(2,5-Cl₂)-OH in Peptide Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure of Boc-Phe(2,5-Cl₂)-OH for Peptide Synthesis Role: Senior Application Scientist Format: In-depth Technical Guide

Executive Summary

Boc-Phe(2,5-Cl₂)-OH (N-α-t-Butoxycarbonyl-2,5-dichlorophenylalanine) is a specialized non-canonical amino acid (NCAA) utilized to modulate the physicochemical and pharmacokinetic profiles of bioactive peptides. Unlike its canonical counterpart (Phenylalanine), the 2,5-dichloro substitution introduces significant steric bulk at the ortho position and electronic withdrawal at the meta position .

This guide addresses the structural implications, synthesis logistics, and specific solid-phase peptide synthesis (SPPS) protocols required to successfully incorporate this sterically hindered moiety. It is designed for researchers encountering difficult couplings or seeking to enhance metabolic stability against chymotrypsin-like proteases.

Part 1: Molecular Architecture & Physicochemical Properties

The utility of Boc-Phe(2,5-Cl₂)-OH lies in its ability to lock local conformation and alter receptor binding kinetics through halogen bonding and hydrophobic packing.

Structural Analysis[1][2][3]
  • Steric Gatekeeper (2-Cl): The chlorine atom at the ortho (2) position creates significant steric clash with the peptide backbone (

    
     carbonyl), restricting 
    
    
    
    rotameric freedom. This rigidification often favors specific bioactive conformations but imposes a high energy barrier during the acylation step of synthesis.
  • Electronic Modulator (5-Cl): The chlorine at the meta (5) position exerts an inductive electron-withdrawing effect (-I), reducing the electron density of the aromatic ring. This increases the acidity of the amide proton (when part of the backbone) and enhances lipophilicity (

    
    ) without the symmetry of 2,6-substitution.
    
Key Physicochemical Data
PropertyValue / CharacteristicImpact on Synthesis/Bioactivity
Formula C₁₄H₁₇Cl₂NO₄Molecular Weight: 334.20 g/mol
LogP (Est.) ~3.8 - 4.2Significantly more lipophilic than Phe (LogP ~1.4), aiding membrane permeability.[1]
pKa (COOH) ~3.5Slightly more acidic than Phe due to electron-withdrawing Cl groups.
Aryl Stability HighThe Ar-Cl bond is stable to standard HF cleavage conditions (0°C, 1h).
Solubility DCM, DMF, NMPExcellent solubility in organic solvents; poor in water.

Part 2: Synthesis & Quality Control

While Fmoc-Phe(2,5-Cl₂)-OH is frequently cataloged, the Boc-protected variant often requires custom synthesis or on-site protection if not immediately available from major vendors.

Synthesis from Free Acid (Protocol)

If sourcing the specific Boc-derivative is difficult, convert the commercially available free amino acid or Fmoc-derivative (after deprotection).

  • Starting Material: 2,5-Dichloro-L-phenylalanine (CAS: 72-77-5 for parent structure).

  • Reagents: Di-tert-butyl dicarbonate (

    
    ), NaOH (1M), Dioxane/Water (1:1).
    
  • Procedure:

    • Dissolve amino acid in 1:1 Dioxane/1M NaOH.

    • Add 1.1 eq

      
       at 0°C.
      
    • Stir at RT for 12–18 hours.

    • Acidify with KHSO₄ to pH 2–3 and extract with Ethyl Acetate.

  • QC Requirement: Purity >98% by HPLC. Free amino acid content <0.5% to prevent termination.[2]

Visualization: Structural & Electronic Map

The following diagram illustrates the steric and electronic zones of the molecule.

G Boc Boc Group (Acid Labile Protection) Backbone α-Carbon Backbone (Chiral Center) Boc->Backbone Protects N-Term Ortho 2-Cl (Ortho) STERIC GATEKEEPER Restricts Rotation Hinders Coupling Backbone->Ortho Proximity Effect Meta 5-Cl (Meta) ELECTRONIC MODULATOR Increases Lipophilicity Halogen Bonding Backbone->Meta Distal Effect

Caption: Functional map of Boc-Phe(2,5-Cl₂)-OH highlighting the steric interference zone at the 2-position and the lipophilic zone at the 5-position.

Part 3: SPPS Integration (Boc Chemistry)

The primary challenge with Boc-Phe(2,5-Cl₂)-OH is the coupling efficiency . The 2-chloro substituent creates a "steric wall" that impedes the approach of the incoming nucleophile (amino group of the resin-bound peptide).

Coupling Protocol (High-Efficiency)

Standard DIC/HOBt coupling is often insufficient, leading to deletion sequences. Use uronium/aminium salts or phosphonium salts for activation.

Recommended Cocktail: HATU / HOAt / DIEA

  • Rationale: HOAt (1-Hydroxy-7-azabenzotriazole) creates a more reactive ester than HOBt and utilizes the "neighboring group effect" of the pyridine nitrogen to accelerate coupling, crucial for sterically hindered amino acids [1].

Step-by-Step Procedure:

  • Dissolution: Dissolve Boc-Phe(2,5-Cl₂)-OH (3.0 eq relative to resin loading) in minimum dry DMF.

  • Activation: Add HATU (2.9 eq) and HOAt (3.0 eq).

  • Base Addition: Add DIEA (6.0 eq) immediately prior to adding to the resin. Note: Pre-activation time should not exceed 30 seconds to avoid racemization.

  • Coupling: Shake/Agitate for 2–4 hours (double the standard time).

  • Monitoring: Perform a Kaiser Test .

    • Colorless: Complete coupling.

    • Blue/Purple: Incomplete. Do NOT proceed. Recouple using PyAOP or symmetric anhydride method.

Deprotection & Cleavage
  • N-Terminal Deprotection: 50% TFA in DCM (Standard). The 2,5-Cl substituents do not interfere with Boc removal.

  • Final Cleavage (HF): Anhydrous HF (Hydrogen Fluoride) at 0°C for 60 mins.

    • Scavengers: p-Cresol (10%) is recommended.[3]

    • Stability:[4] The aryl-chloride bond is stable under standard HF conditions. Avoid "High-Low" HF procedures utilizing reductive mechanisms if sensitive side chains (e.g., Trp, Met) are present, though the Cl-Phe itself is robust.

Visualization: SPPS Decision Tree

This workflow ensures self-validating quality control during the synthesis.

SPPS_Workflow Start Start Coupling Boc-Phe(2,5-Cl2)-OH Activate Activation: HATU / HOAt / DIEA (3 eq excess) Start->Activate React Reaction: DMF, 2-4 Hours Agitation Activate->React Test QC: Kaiser Test React->Test Pass Result: Colorless (Coupling Complete) Test->Pass Negative Fail Result: Blue (Incomplete) Test->Fail Positive NextStep Proceed to TFA Deprotection Pass->NextStep Recouple Recouple: Switch to PyAOP or Symmetric Anhydride Fail->Recouple Recouple->Test Re-test

Caption: Logic flow for coupling sterically hindered Boc-Phe(2,5-Cl₂)-OH, integrating mandatory QC checkpoints.

Part 4: Applications in Drug Design

Metabolic Stability

Incorporating 2,5-Cl₂-Phe into a peptide sequence (particularly at the P1 or P1' positions of cleavage sites) significantly retards enzymatic degradation. The steric bulk prevents the peptide backbone from fitting into the S1 pocket of serine proteases like chymotrypsin [2].

Halogen Bonding

The chlorine atoms can participate in halogen bonding (X-bond) with backbone carbonyls or receptor side chains. The 2,5-pattern offers a unique vector for these interactions compared to the mono-substituted variants, potentially increasing potency by orders of magnitude in specific GPCR targets.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. Link

  • Gentilucci, L., et al. (2010). Chemical Modifications of Peptides and Proteins. Current Pharmaceutical Design. Link

  • Boc-Phe(2,5-Cl2)-OH Structure Validation . PubChem CID: 71304146 (Isomer Reference).[5] Link[5]

  • Albericio, F., & Tyle, P. (2000). Solid-Phase Synthesis of Peptides Containing Sterically Hindered Amino Acids. Methods in Molecular Biology. Link

Sources

Technical Guide: Comparative Analysis of 2,5-Dichloro vs. 3,4-Dichloro-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, physicochemical, and functional distinctions between 2,5-dichloro-L-phenylalanine (2,5-DCP) and 3,4-dichloro-L-phenylalanine (3,4-DCP).

Executive Summary: The "Ortho-Clash" vs. "Hydrophobic Reach"

In medicinal chemistry and protein engineering, the choice between 2,5-dichloro-L-phenylalanine (2,5-DCP) and 3,4-dichloro-L-phenylalanine (3,4-DCP) is rarely interchangeable. While both are lipophilic, electron-deficient phenylalanine analogs, their utility is bifurcated by their substitution patterns:

  • 2,5-DCP is defined by the Ortho Effect . The chlorine at the 2-position creates significant steric hindrance, restricting side-chain rotation (

    
     angle). This makes it a preferred tool for genetic code expansion  (creating orthogonal translation systems) and for probing conformational entropy in receptor binding.
    
  • 3,4-DCP is defined by Hydrophobic Reach . The contiguous chlorine atoms at the meta and para positions create an extended lipophilic surface without imposing the steric penalties of an ortho-substituent. It is the gold standard for high-affinity ligand optimization (e.g., peptide stapling, "Magic Chloro" effect) where filling a hydrophobic pocket is the primary objective.

Physicochemical Profiling & Molecular Architecture

The positional isomerism fundamentally alters the electronic vectors and steric volume of the phenyl ring.

Comparative Properties Table[1]
Property2,5-Dichloro-L-Phe (2,5-DCP)3,4-Dichloro-L-Phe (3,4-DCP)Mechanistic Implication
Steric Profile High Hindrance (Ortho-Cl)Planar/Extended (Meta/Para-Cl)2,5-DCP restricts rotation; 3,4-DCP penetrates deep pockets.
Electronic Effect


Both are electron-withdrawing, lowering pKa of the amine/acid.
Lipophilicity (cLogP) ~2.6 - 2.8~2.9 - 3.13,4-DCP is slightly more lipophilic due to exposed surface area.
Transporter Affinity Low/Modest (LAT1 substrate)High (LAT1 high-affinity substrate)3,4-substitution mimics the "linear" recognition motif of LAT1.
Metabolic Stability Blocks 2,5-hydroxylationBlocks 3,4-hydroxylation (catechol formation)3,4-DCP prevents formation of reactive quinones via P450s.
Structural Visualization (Graphviz)

The following diagram illustrates the functional divergence based on the chlorine position.

DichloroPhe_Comparison Substrate Chlorinated Phenylalanine Scaffold DCP25 2,5-Dichloro-L-Phe (Ortho/Meta) Substrate->DCP25 2,5-Subst. DCP34 3,4-Dichloro-L-Phe (Meta/Para) Substrate->DCP34 3,4-Subst. Effect25 Steric Clash (Ortho) Restricted Rotation DCP25->Effect25 Effect34 Extended Lipophilicity 'Magic Chloro' Effect DCP34->Effect34 App25 Genetic Code Expansion (Orthogonal Pairs) Effect25->App25 Selectivity App34 Peptide Stapling (High Affinity Binding) Effect34->App34 Affinity

Caption: Divergent functional pathways driven by the steric "ortho-clash" of 2,5-DCP versus the lipophilic extension of 3,4-DCP.

Biological Applications & Case Studies

3,4-DCP: The "Magic Chloro" in Peptide Stapling

Context: In the design of inhibitors for protein-protein interactions (PPIs), such as the RPA70N domain (Replication Protein A), replacing native phenylalanine with 3,4-DCP often yields dramatic affinity gains.

  • Mechanism: The 3,4-dichloro motif fills hydrophobic sub-pockets that native Phe cannot reach. The electron-withdrawing chlorines also induce a quadrupole moment that can stack favorably with electron-rich residues (e.g., Arg, His) in the binding site.

  • Data Point: In RPA70N inhibitors, a single substitution of Phe with 3,4-DCP improved

    
     by >100-fold (from 
    
    
    
    M to low nM range) [1].[1]
2,5-DCP: Genetic Code Expansion

Context: 2,5-DCP is frequently used to evolve orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pairs, specifically derived from Methanococcus jannaschii.

  • Mechanism: The ortho-chlorine prevents the molecule from fitting into the wild-type synthetase active site, ensuring orthogonality. However, evolved mutants (e.g., MjTyrRS variants) open up the binding pocket to accommodate the steric bulk, allowing the site-specific incorporation of 2,5-DCP into proteins in E. coli or eukaryotic cells [2].

  • Utility: Once incorporated, the chlorine atoms serve as bio-orthogonal handles for palladium-catalyzed cross-coupling or as heavy atoms for X-ray crystallography phasing.

Transporter Pharmacology: LAT1 Specificity

The L-type Amino Acid Transporter 1 (LAT1) is critical for drug delivery across the Blood-Brain Barrier (BBB).

  • 3,4-DCP (High Affinity): Meta-substituted phenylalanines are generally preferred substrates for LAT1. The 3,4-pattern mimics the geometry of high-affinity ligands like T3/T4 thyroid hormones (which LAT1 also transports), allowing for rapid uptake.

  • 2,5-DCP (Lower Transport Rate): The ortho-substituent introduces a clash with the "gate" mechanism of the transporter. While it may bind, the translocation velocity (

    
    ) is often reduced compared to the 3,4-isomer or native Phe. This makes 2,5-DCP derivatives potential inhibitors rather than efficient substrates [3].
    

Experimental Protocols

Protocol A: Synthesis of 3,4-DCP via Enzymatic Resolution

Use this protocol to generate enantiopure 3,4-DCP from inexpensive precursors.

Reagents: 3,4-Dichlorobenzaldehyde, N-acetylglycine, Acetic anhydride, Sodium acetate, Acylase I (Aspergillus melleus).

  • Erlenmeyer Azlactone Synthesis:

    • Reflux 3,4-dichlorobenzaldehyde (10 mmol), N-acetylglycine (10 mmol), and anhydrous NaOAc (30 mmol) in acetic anhydride (20 mL) for 2 hours.

    • Cool to precipitate the azlactone. Wash with cold water/ethanol.

  • Hydrolysis & Reduction:

    • Hydrolyze the azlactone in 1% NaOH/acetone to yield

      
      -acetamidocinnamic acid.
      
    • Perform hydrogenation (Pd/C, 1 atm

      
      ) to obtain 
      
      
      
      -acetyl-DL-3,4-dichlorophenylalanine. Note: Monitor carefully to avoid dechlorination.
  • Enzymatic Resolution:

    • Dissolve the racemic N-acetyl derivative in water (adjust pH to 7.5 with LiOH).

    • Add Acylase I (100 mg) and incubate at 37°C for 24 hours.

    • Self-Validating Step: Monitor the release of free amine via ninhydrin stain on TLC.

    • Acidify to pH 5 to precipitate unreacted N-acetyl-D-isomer. Filter.

    • Purify the filtrate (containing L-3,4-DCP) via ion-exchange chromatography (Dowex 50W).

Protocol B: Genetic Incorporation of 2,5-DCP

Use this workflow to incorporate 2,5-DCP into a target protein (e.g., GFP) at position TAG.

  • Plasmid Setup:

    • pEVOL-2,5DCP: Encodes the orthogonal tRNA(CUA) and the evolved MjTyrRS variant specific for 2,5-DCP.

    • pTarget: Gene of interest with an amber codon (TAG) at the desired site.

  • Expression:

    • Transform E. coli BL21(DE3) with both plasmids.

    • Grow in 2xYT media at 37°C until

      
      .
      
    • Induction: Add 2,5-DCP (1 mM final conc.) dissolved in 1M NaOH (minimal volume) and induce protein expression with IPTG (1 mM) and Arabinose (0.2%).

  • Validation:

    • Lyse cells and purify protein via Ni-NTA.

    • Control: Run a parallel culture without 2,5-DCP. No full-length protein should be observed (validating orthogonality).

    • Mass Spec: Confirm mass shift (+69 Da vs Phe) to verify incorporation.

References

  • Frank, A. O., et al. (2014).[2] Discovery of a Potent Stapled Helix Peptide That Binds to the 70N Domain of Replication Protein A. Journal of Medicinal Chemistry, 57(6), 2455–2461. Link

  • Chin, J. W., et al. (2003). An Expanded Eukaryotic Genetic Code.[3] Science, 301(5635), 964-967. Link

  • Ylikangas, H., et al. (2014). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1).[4][5] Journal of Medicinal Chemistry, 57(3), 1109–1120. Link

  • Huttunen, K. M., et al. (2016). L-Type Amino Acid Transporter 1 (LAT1)-Mediated Targeted Delivery of Antiproliferative Amino Acid Mimetics. Molecular Pharmaceutics, 13(8), 2654–2663. Link

Sources

A Technical Guide to Boc-3-(2,5-Dichlorophenyl)-L-alanine: Sourcing, Properties, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and chemical biology, non-natural amino acids (NNAAs) have emerged as indispensable tools for the rational design of novel peptides and peptidomimetics. The strategic incorporation of NNAAs allows researchers to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. Among the various classes of NNAAs, halogenated derivatives of phenylalanine are of particular interest. The introduction of halogen atoms onto the phenyl ring can profoundly influence the pharmacokinetics and pharmacodynamics of a peptide by altering its lipophilicity, steric profile, and electronic properties, often leading to enhanced binding affinity, increased stability against enzymatic degradation, and improved biological activity.[1]

This guide provides a comprehensive technical overview of Boc-3-(2,5-Dichlorophenyl)-L-alanine, a key building block for solid-phase peptide synthesis (SPPS). We will delve into its chemical properties, reliable sourcing, and provide a detailed, field-proven protocol for its successful incorporation into a peptide sequence. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this compound to advance their scientific objectives.

Compound Profile: Boc-3-(2,5-Dichlorophenyl)-L-alanine

The foundational step in utilizing any NNAA is a thorough understanding of its chemical and physical properties. Boc-3-(2,5-Dichlorophenyl)-L-alanine is an N-terminally protected derivative of 2,5-dichlorophenylalanine. The tert-butyloxycarbonyl (Boc) protecting group is crucial for its application in a specific methodology of peptide synthesis, known as Boc-SPPS. This group is stable under a wide range of conditions but can be selectively and cleanly removed using strong acids, a property that underpins the entire synthesis strategy.[2]

Caption: Chemical structure of Boc-3-(2,5-Dichlorophenyl)-L-alanine.

Key Identifiers and Physicochemical Properties

PropertyValueSource
IUPAC Name (S)-2-((tert-butoxycarbonyl)amino)-3-(2,5-dichlorophenyl)propanoic acid[3]
CAS Number 1213352-71-6[3]
Molecular Formula C₁₄H₁₇Cl₂NO₄[3]
Molecular Weight 334.19 g/mol [3]
Appearance Typically an off-white to white powder or crystalline solid[1]
Purity ≥95% (Varies by supplier)[3]
Storage Store at 0-8°C in a dry, well-ventilated place[1]

Sourcing and Supplier Overview

The success of peptide synthesis is critically dependent on the quality and purity of the constituent amino acids. Impurities can lead to side reactions, the formation of deletion sequences, and significant challenges during purification. When sourcing Boc-3-(2,5-Dichlorophenyl)-L-alanine, it is imperative to select a supplier that provides comprehensive analytical data, including HPLC and/or NMR, to verify purity and identity.

Table of Representative Suppliers

SupplierProduct NameCAS NumberPurity Specification
Advanced ChemBlocks Inc. BOC-3-(2,5-DICHLOROPHENYL)-L-ALANINE1213352-71-695%
Chem-Impex International Boc-L-Phe(2,4-DiCl)-OH*114873-04-0≥99% (HPLC)
BOC Sciences Custom Synthesis AvailableN/APer client specification
Ruifu Chemical Boc-Amino AcidsVarious≥98.0% (HPLC)
Spectrum Chemical t-BOC Amino Acid DerivativesVariousVaries by product

*Note: Chem-Impex lists the 2,4-dichloro isomer, which is structurally similar. Researchers should ensure they are ordering the correct 2,5-dichloro isomer for their specific needs.

Core Applications in Research and Drug Development

The primary application of Boc-3-(2,5-Dichlorophenyl)-L-alanine is as a building block in solid-phase peptide synthesis (SPPS) to create novel peptides with tailored properties.

Rationale for Use:

  • Enhanced Biological Activity: The dichlorophenyl moiety provides significant steric bulk and alters the electronic environment of the side chain. This can lead to improved receptor binding affinity and specificity by creating new, favorable interactions within the binding pocket or by restricting the conformational flexibility of the peptide backbone.

  • Increased Proteolytic Stability: The non-natural side chain can sterically hinder the approach of proteases, enzymes that degrade peptides. This leads to a longer in vivo half-life, a critical attribute for therapeutic candidates.

  • Modulation of Lipophilicity: The chlorine atoms increase the lipophilicity of the amino acid residue, which can enhance the peptide's ability to cross cell membranes and improve its overall pharmacokinetic profile.

The choice of the Boc protecting group dictates the use of a Boc/Bzl (benzyl) protection strategy in SPPS. This "classic" approach utilizes a strong acid, typically trifluoroacetic acid (TFA), for the iterative removal of the N-terminal Boc group, and a very strong acid, such as hydrofluoric acid (HF), for the final cleavage from the resin and removal of side-chain protecting groups.[4]

Experimental Protocol: Incorporation via Boc-SPPS

This section provides a detailed, step-by-step protocol for the incorporation of Boc-3-(2,5-Dichlorophenyl)-L-alanine into a growing peptide chain on a solid support resin. This protocol is self-validating, incorporating a key checkpoint to ensure reaction completion.

Caption: Workflow for a single coupling cycle in Boc-SPPS.

Materials and Reagents:

  • Peptide-resin (e.g., MBHA resin with the preceding amino acid deprotected)

  • Boc-3-(2,5-Dichlorophenyl)-L-alanine

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Kaiser Test Kit (Ninhydrin solutions)

  • Methanol, Isopropanol

Protocol:

  • Resin Preparation and Deprotection:

    • Begin with the peptide-resin from the previous cycle. Swell the resin in DCM for 20 minutes.

    • Perform the N-terminal Boc deprotection by treating the resin with a solution of 50% TFA in DCM (v/v) for 2 minutes, followed by a second treatment for 20-30 minutes. The TFA cleaves the Boc group, exposing a free amine on the N-terminal amino acid.

    • Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and finally DMF (3x) to remove residual TFA and prepare for coupling.

  • Neutralization:

    • Neutralize the resulting ammonium salt on the resin by treating it with a solution of 10% DIEA in DMF (v/v) for 2 minutes, twice.

    • Wash the resin with DMF (5x) to remove excess DIEA. The resin now has a free primary amine ready for coupling.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Boc-3-(2,5-Dichlorophenyl)-L-alanine (3 equivalents relative to resin loading) and HBTU (3 eq.) in a minimal amount of DMF.

    • Add DIEA (6 eq.) to the solution. The solution will typically change color (e.g., to yellow), indicating the formation of the active ester. Allow this activation to proceed for 2-5 minutes.

    • Causality: HBTU is a highly efficient coupling reagent that converts the carboxylic acid of the Boc-amino acid into a more electrophilic active ester, facilitating rapid and efficient amide bond formation with the resin-bound amine.[4]

  • Coupling Reaction:

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction vessel (e.g., using a shaker or nitrogen bubbling) for 1-2 hours at room temperature.

  • Validation via Kaiser Test (Self-Validating System):

    • After the coupling period, take a small sample of the resin beads and wash them thoroughly with DMF and then methanol.

    • Perform the Kaiser test. This colorimetric test detects free primary amines.

    • Interpretation:

      • Yellow/Colorless Beads: Indicates a negative result (no free amines), meaning the coupling reaction is complete.

      • Blue/Purple Beads: Indicates a positive result (presence of free amines), meaning the coupling is incomplete. If positive, the coupling step (Step 4) must be repeated.

    • Trustworthiness: This step is critical for ensuring the integrity of the final peptide. Proceeding without confirming complete coupling leads to the formation of undesired deletion sequences, which are often difficult to separate from the target peptide.

  • Washing:

    • Once a negative Kaiser test is confirmed, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove any unreacted reagents. The resin is now ready for the next deprotection and coupling cycle.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed.

  • Handling: Always handle Boc-3-(2,5-Dichlorophenyl)-L-alanine in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5] Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, as recommended by the supplier (typically 0-8°C).[1]

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

  • First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention. Always consult the material safety data sheet (MSDS) provided by the supplier for complete safety information.[5]

Conclusion

Boc-3-(2,5-Dichlorophenyl)-L-alanine is a valuable and powerful tool for peptide chemists and drug developers. Its unique dichlorinated phenyl side chain offers a strategic method for enhancing the biological properties of synthetic peptides, from increasing metabolic stability to improving receptor affinity. By understanding its chemical properties, sourcing from reputable suppliers, and employing robust, self-validating synthesis protocols like the one detailed here, researchers can confidently incorporate this non-natural amino acid to push the boundaries of peptide design and therapeutic innovation.

References

  • Ottokemi. (n.d.). Boc-L-alanine, 99%. Retrieved from [Link]

  • Peptide Technologies. (n.d.). BOC D AMINO ACIDS. Retrieved from [Link]

  • Ferreira, P. M. T., Maia, H. L. S., Monteiro, L. S., & Sacramento, J. (2016). High yield synthesis of heterocyclic β-substituted alanine derivatives. ResearchGate. Retrieved from [Link]

  • Ruifu Chemical. (n.d.). Boc-Amino Acids Factory. Retrieved from [Link]

  • Google Patents. (n.d.). CN102264691B - Process for the preparation of protected l-alanine derivatives.
  • White Rose Research Online. (2025). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Retrieved from [Link]

  • PMC. (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Wiley Online Library. (2025). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Retrieved from [Link]

  • Durham e-Theses. (2023). The Synthesis of Peptide-Based Tools for Drug Discovery and Chemical-Biology Applications. Retrieved from [Link]

Sources

Methodological & Application

Topic: Solid-Phase Peptide Synthesis Protocol for Boc-2,5-dichlorophenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a pathway to enhance potency, stability, and target specificity. Boc-2,5-dichlorophenylalanine is a valuable building block that introduces a sterically demanding and electronically modified aromatic moiety. However, its significant steric bulk presents challenges to standard solid-phase peptide synthesis (SPPS) protocols. This document provides a comprehensive guide to the successful incorporation of Boc-2,5-dichlorophenylalanine using the robust Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy. We will delve into the rationale behind procedural choices, from resin selection and optimized coupling strategies to final cleavage and analysis, ensuring a high-yield, high-purity synthesis.

Introduction to Boc-SPPS for Challenging Residues

The Boc/Bzl strategy is a classic and powerful method for SPPS.[1] It relies on a graded acid lability approach: the temporary Nα-Boc protecting group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the more stable, benzyl-based side-chain protecting groups (and the resin linkage) require a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for final removal.[1][2]

The synthesis proceeds in a C-to-N direction through repeated cycles of deprotection and coupling (Figure 1). While standard protocols are effective for most proteinogenic amino acids, sterically hindered residues like Boc-2,5-dichlorophenylalanine demand special consideration. The dichlorinated phenyl group impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This can lead to slow or incomplete coupling reactions, resulting in deletion sequences and diminished overall yield. This guide addresses these challenges with optimized protocols and discusses the use of high-efficiency coupling reagents.[3][4]

Boc_SPPS_Workflow start Start: C-Terminal AA on Resin deprotection Step 1: Nα-Boc Deprotection (50% TFA in DCM) start->deprotection Begin Cycle neutralization Step 2: Neutralization (e.g., 10% DIEA in DCM) deprotection->neutralization coupling Step 3: Coupling (Activated Boc-AA) neutralization->coupling wash Wash (DCM/DMF) coupling->wash cycle_end All AAs Coupled? wash->cycle_end cycle_end->deprotection No cleavage Final Cleavage & Side-Chain Deprotection (Strong Acid + Scavengers) cycle_end->cleavage Yes end_node End: Purified Peptide cleavage->end_node

Caption: General workflow of the Boc-SPPS cycle.

Materials and Reagents

Resins
  • For C-terminal peptide acids: Merrifield resin or PAM resin (0.5 - 1.0 mmol/g loading).[5]

  • For C-terminal peptide amides: MBHA resin or BHA resin (0.5 - 1.0 mmol/g loading).[5]

Solvents & Reagents
  • Boc-2,5-dichlorophenylalanine

  • Other Boc-protected amino acids

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Methanol (MeOH) and Isopropanol (IPA)

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide). For difficult couplings, consider HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[3][6]

  • Cleavage Reagents: TFMSA, Anhydrous HF (specialized apparatus required), thioanisole, m-cresol, 1,2-ethanedithiol (EDT).

  • Cold diethyl ether (Et₂O)

Safety Precautions

Boc-2,5-dichlorophenylalanine is derived from 2,5-dichloroaniline, a compound that is toxic if inhaled, ingested, or absorbed through the skin.[7][8] Always handle the solid amino acid and its solutions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9] Strong acids like TFA, TFMSA, and HF are extremely corrosive and must be handled with extreme caution in a designated chemical fume hood.

Detailed Synthesis Protocol

This protocol assumes a starting scale of 0.25 mmol on a 0.8 mmol/g loading resin (approx. 312 mg of resin). All volumes are given per gram of resin unless specified.

Part A: Resin Preparation and First Amino Acid Loading
  • Resin Swelling: Swell the resin in DCM (15 mL/g) for 30 minutes in a reaction vessel with gentle agitation.[10] Drain the DCM.

  • First Amino Acid Attachment: For attaching the first amino acid to Merrifield resin, the cesium salt method is recommended to minimize racemization.[1]

    • Dissolve Boc-amino acid (1.2 eq) in ethanol.

    • Add water and adjust the pH to 7.0 with 2 M Cs₂CO₃.

    • Evaporate to dryness and co-evaporate with dioxane twice.

    • Dissolve the resulting cesium salt in DMF (10 mL/g resin).

    • Add this solution to the pre-swollen resin and heat at 50°C overnight with agitation.

    • Wash the resin sequentially with DMF, DMF/water (1:1), DMF, DCM, and MeOH. Dry under vacuum.

Part B: The Elongation Cycle

The following cycle is repeated for each amino acid in the sequence.

Table 1: Standard SPPS Cycle Parameters

StepReagent/SolventVolume (per g resin)DurationRepeats
1. Wash DCM10 mL1 min3x
2. Deprotection 50% TFA in DCM10 mL1 x 2 min, 1 x 25 min2x
3. Wash DCM10 mL1 min3x
4. Wash IPA10 mL1 min2x
5. Wash DCM10 mL1 min3x
6. Neutralization 10% DIEA in DCM10 mL2 min2x
7. Wash DCM10 mL1 min3x
8. Coupling See Protocol Below~5-7 mL1-4 hours1-2x
9. Wash DMF10 mL1 min3x
10. Wash DCM10 mL1 min3x

Step-by-Step Cycle Description:

  • Nα-Boc Deprotection: The N-terminal Boc group is removed with 50% TFA in DCM.[5] A short pre-wash is followed by a longer deprotection step. This reaction generates a tert-butyl cation, which can alkylate sensitive residues like Trp or Met. If these are present, add 0.5% dithiothreitol (DTE) to the TFA solution as a scavenger.[2][5]

  • Washing: Thorough washing with DCM and IPA is crucial to remove residual TFA and byproducts.[5]

  • Neutralization: Before coupling, the N-terminal ammonium trifluoroacetate salt must be converted to the free amine. This is achieved by washing with a 10% solution of a hindered base, DIEA, in DCM.[10]

  • Coupling of Boc-2,5-dichlorophenylalanine: This is the most critical step. Due to steric hindrance, a standard DCC/HOBt coupling may be insufficient. The use of a uronium/aminium-based reagent like HBTU or the more potent HATU is strongly recommended.[1][3]

    • Amino Acid Activation: In a separate vessel, dissolve Boc-2,5-dichlorophenylalanine (3 eq) and HBTU (2.9 eq) in a minimal amount of DMF. Add DIEA (6 eq) and allow the solution to pre-activate for 2-5 minutes.[1]

    • Coupling Reaction: Add the activated amino acid solution to the neutralized peptide-resin. Agitate the mixture at room temperature for 2-4 hours.

    • Monitoring Reaction Completion: Perform a qualitative ninhydrin (Kaiser) test.[1]

      • Negative Test (beads are colorless/yellow): Coupling is complete. Proceed to the next washing step.

      • Positive Test (beads are blue/purple): Coupling is incomplete. Drain the reaction solution and repeat the coupling step with freshly prepared activated amino acid ("double coupling").[10] For extremely difficult couplings, switching to a stronger reagent like HATU may be necessary.[6]

An alternative, highly efficient approach is In Situ Neutralization , which combines the neutralization and coupling steps. This method is known to improve efficiency, especially for "difficult" sequences, by minimizing peptide chain aggregation.[6][11]

InSitu_Neutralization deprotection Peptide-Resin-TFA Salt (Post-Deprotection & Wash) reaction Simultaneous Addition to Reaction Vessel deprotection->reaction reagents Pre-activated Boc-AA (e.g., with HBTU) reagents->reaction base DIEA Base base->reaction coupling Coupling Reaction (Free Amine forms in situ and reacts immediately) reaction->coupling

Caption: Workflow for in situ neutralization and coupling.

Part C: Final Cleavage and Peptide Isolation

Final cleavage in Boc-SPPS requires strong acids. While HF is traditional, TFMSA offers a viable, albeit still hazardous, alternative that does not require a specialized apparatus.[12] The choice of "cleavage cocktail" is critical and depends on the peptide sequence.

Table 2: Common Boc-SPPS Cleavage Cocktails

MethodReagent Composition (v/v)Target Residues / CommentsReference
Standard HF HF:Anisole (9:1)For peptides without sensitive residues.[12]
HF with Scavengers HF:DMS:Anisole (10:1:1)Protects most residues. Add p-thiocresol for Cys.
Low-High TFMSA Low: TFMSA:TFA:DMS:m-cresol (1:5:3:1) High: TFMSA:TFA:m-cresol (2:7:1)Two-step method. "Low" removes side-chains, "High" cleaves from resin. Reduces side reactions.
TMSOTf TMSOTf:TFA:m-cresol (~2:7:1.2)Alternative to HF/TFMSA. Does not cleave Arg(Tos) easily.[5]

Protocol: Low-High TFMSA Cleavage

Caution: Perform this entire procedure in a certified chemical fume hood. Wear a face shield, acid-resistant apron, and heavy-duty gloves.

  • Preparation: Dry the final peptide-resin under high vacuum overnight. Place the dried resin (e.g., 250 mg) in a round-bottom flask with a stir bar and cool to 0°C in an ice bath.

  • Low TFMSA Deprotection:

    • Prepare the "Low" cocktail: Add m-cresol (250 µL), DMS (750 µL), and TFA (1.25 mL) to the flask.

    • Slowly add TFMSA (250 µL) dropwise while stirring vigorously.

    • Allow the reaction to proceed for 3 hours at 0-5°C.

  • Resin Wash: Transfer the mixture to a sintered glass funnel. Wash the resin thoroughly with cold diethyl ether and dry by suction.

  • High TFMSA Cleavage:

    • Return the resin to a clean, cooled flask.

    • Prepare the "High" cocktail: Add m-cresol (250 µL) and TFA (1.75 mL).

    • Slowly add TFMSA (500 µL) dropwise.

    • Stir for 1.5 - 2 hours at 0-5°C to cleave the peptide from the resin.

  • Peptide Precipitation & Isolation:

    • Filter the resin away from the cleavage solution. Wash the resin twice with a small amount of fresh TFA.

    • Combine the filtrates and add this solution dropwise into a large volume (8-10 fold) of vigorously stirring, ice-cold diethyl ether.

    • A white precipitate (the crude peptide) should form.

    • Isolate the peptide by centrifugation, decant the ether, and wash the pellet 2-3 times with cold ether.

  • Drying: Dry the crude peptide pellet under vacuum.

Cleavage_Workflow start Dry Peptide-Resin cocktail Add Cleavage Cocktail (e.g., TFMSA + Scavengers) 0°C start->cocktail reaction Stir 1-4 hours at 0°C cocktail->reaction filter_resin Filter to Remove Resin reaction->filter_resin precipitate Precipitate Peptide in Cold Diethyl Ether filter_resin->precipitate isolate Isolate by Centrifugation precipitate->isolate wash Wash Pellet with Cold Ether isolate->wash dry Dry Crude Peptide Under Vacuum wash->dry end_node Crude Peptide Ready for Analysis dry->end_node

Caption: Post-synthesis cleavage and workup procedure.

Peptide Analysis and Purification

The success of the synthesis must be validated through analytical techniques before proceeding to purification.

  • Purity Analysis: The purity of the crude peptide is determined using analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[13][14] This will reveal the percentage of the target peptide relative to impurities such as deletion or truncated sequences.

  • Identity Confirmation: The molecular weight of the crude product should be confirmed by Mass Spectrometry (MS), such as ESI-MS or MALDI-TOF, to ensure the correct peptide was synthesized.[14][15]

  • Purification: The crude peptide is typically purified using preparative RP-HPLC to isolate the target peptide from synthesis-related impurities.[13][16]

Conclusion

The successful incorporation of the sterically demanding Boc-2,5-dichlorophenylalanine residue via Boc-SPPS is readily achievable with key procedural modifications. The critical factors for success are the selection of a high-efficiency coupling reagent, such as HBTU or HATU, diligent monitoring of the coupling reaction completion with the ninhydrin test, and the readiness to perform a double coupling if necessary. Furthermore, the use of a well-formulated scavenger cocktail during the final strong-acid cleavage step is essential to preserve peptide integrity. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently utilize this valuable non-canonical amino acid to advance their peptide-based drug discovery programs.

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Use of Boc-L-Ala-OH-2-¹³C in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
  • Schnölzer, M., et al. (1992). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. International Journal of Peptide and Protein Research.
  • ChemPep Inc. Boc Solid Phase Peptide Synthesis. ChemPep.
  • Schnölzer, M., et al. (1992). In Situ neutralization in Boc-chemistry solid phase peptide synthesis.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for N-Boc-D-proline in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
  • BenchChem Technical Support Team. (2025). A Comparative Guide to Cleavage Cocktails for Boc and Fmoc Solid-Phase Peptide Synthesis. Benchchem.
  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog.
  • AAPPTec. Overview of Solid Phase Peptide Synthesis. AAPPTec.
  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research.
  • INCHEM. (1993). ICSC 0142 - 2,5-DICHLOROANILINE.
  • Sigma-Aldrich. Boc Resin Cleavage Protocol. Sigma-Aldrich.
  • ResolveMass Laboratories Inc. (2025).
  • CDH Fine Chemical. (2021).
  • ChemicalBook. (2026).
  • International Journal of Science and Research Archive. (2025).
  • Miranda, L.P., & Mezo, A.R. (2010). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Future Medicinal Chemistry.

Sources

Application Note: Advanced Coupling Strategies for Sterically Hindered and Ortho-Substituted Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of peptides containing sterically hindered residues—specifically ortho-substituted aromatic amino acids (e.g., 2-Me-Phe, 2-Cl-Phe),


-disubstituted residues  (e.g., Aib), and 

-methylated amino acids
—presents a significant kinetic barrier. Standard coupling reagents (EDC, HBTU) often fail, leading to deletion sequences, low yields, and extensive C-terminal epimerization via oxazolone formation. This guide details a hierarchical approach to overcoming these barriers using next-generation phosphonium/uronium reagents (HATU, COMU), propanephosphonic acid anhydride (T3P), and acid fluorides.

The Steric Challenge: Mechanism of Failure

Steric hindrance at the


-carbon or the ortho-position of the side chain prevents the nucleophilic amine from approaching the activated carbonyl. This kinetic slowdown allows competing side reactions to dominate:
  • Oxazolone (Azlactone) Formation: The slow coupling rate increases the lifetime of the activated ester, allowing the amide backbone oxygen to attack the activated carbonyl, forming an oxazolone. This intermediate is highly prone to base-catalyzed racemization.

  • 
    -Lactam Formation:  In 
    
    
    
    -methylated peptides, sequence-specific steric clash can promote internal cyclization over intermolecular coupling.
Mechanism of Neighboring Group Participation (Anchimeric Assistance)

Reagents containing a pyridine nitrogen (HOAt, HATU) or an oxime ether (Oxyma, COMU) accelerate coupling via a cyclic transition state. The heteroatom acts as a general base, positioning the incoming amine for attack.

ActivationMechanism Start Hindered Amino Acid (Fmoc-Xaa-OH) Activation Activation (HATU/COMU) Start->Activation ActiveEster Active Ester (-OAt / -Oxyma) Activation->ActiveEster TransitionState Cyclic Transition State (Anchimeric Assistance) ActiveEster->TransitionState Fast Racemization Oxazolone Formation (Racemization) ActiveEster->Racemization Slow (Steric Block) Product Peptide Bond (R-CO-NH-R') TransitionState->Product Amine Attack

Figure 1: Mechanism of anchimeric assistance.[1][2][3][4][5][6][7][8][9] The pyridine nitrogen (HOAt) or oxime oxygen (Oxyma) hydrogen-bonds with the incoming amine, accelerating the reaction relative to oxazolone formation.

Reagent Selection Matrix

Do not rely on a single reagent. Use this hierarchy based on steric demand.

TierReagent ClassReagentsBest Use CaseMechanism/Notes
1 Standard HBTU / TBTUUnhindered residues (Ala, Gly, Phe)Low cost. High racemization risk for Cys/His.[8]
2 High Efficiency COMU / HATU Ortho-substituted Phe , N-Me-Xaa HATU is the gold standard but explosive (HOAt). COMU is safer, more soluble, and often superior.[10]
3 Low Epimerization T3P (Propylphosphonic anhydride)Fragment condensation, Macrocyclization No guanidinylation. Water-soluble byproducts.[2] Slow but very clean.
4 Extreme Sterics Acid Fluorides (TFFH, BTFFH)Aib-Aib , N-Me-Aib Small leaving group (F-) minimizes steric clash. Highly reactive.
5 Solid Phase PyBOP / PyAOPOn-resin hindered couplingsPyBOP is standard; PyAOP is the stronger HOAt analog.[4]

Decision Tree for Protocol Selection

DecisionTree Start Start: Difficult Coupling IsHindered Is the residue sterically hindered? (Ortho-sub, N-Me, Aib) Start->IsHindered IsExtremelyHindered Is it EXTREMELY hindered? (Aib-Aib, N-Me-N-Me) IsHindered->IsExtremelyHindered Yes UseStandard Use HBTU/DIPEA IsHindered->UseStandard No UseAcidFluoride Protocol C: Acid Fluoride (TFFH) IsExtremelyHindered->UseAcidFluoride Yes RacemizationConcern Is Racemization Critical? (Fragment Condensation) IsExtremelyHindered->RacemizationConcern No UseHATU Protocol A: HATU or COMU (Double Couple) RacemizationConcern->UseHATU No (Stepwise) UseT3P Protocol B: T3P (Low Epimerization) RacemizationConcern->UseT3P Yes (Segment)

Figure 2: Logic flow for selecting the optimal coupling reagent based on steric hindrance and racemization sensitivity.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (HATU/COMU)

Best for: Single residue extension of ortho-substituted phenylalanines or N-methyl amino acids.

Reagents:

  • Amino Acid: 4.0 eq (relative to resin loading)[1]

  • Coupling Reagent: HATU or COMU (3.9 eq)

  • Base: DIPEA (8.0 eq) or TMP (2,4,6-trimethylpyridine) for Cys/His.

  • Solvent: DMF (anhydrous). Note: Use NMP for aggregation-prone sequences.

Procedure:

  • Pre-activation: Dissolve Fmoc-AA-OH and HATU/COMU in minimal DMF. Add DIPEA. Shake for exactly 30 seconds .

    • Critical: Do not pre-activate longer than 2 mins; the active ester can convert to the inactive guanidinium species.

  • Coupling: Add mixture to the resin.

  • Reaction Time:

    • Standard hindered: 1 hour.[11]

    • Ortho-substituted: 2 hours.

  • Double Coupling: Drain, wash with DMF, and repeat steps 1–3 with fresh reagents.

  • Monitoring: Use the Chloranil test (for secondary amines/Proline/N-Me) or Kaiser test (primary amines).

Protocol B: The "Low Racemization" Route (T3P)

Best for: Segment condensation or when HATU causes excessive epimerization.

Reagents:

  • T3P: 50% w/w solution in EtOAc or DMF.

  • Base: DIPEA (3–5 eq) or N-Methylmorpholine (NMM).

  • Solvent: EtOAc, DMF, or 2-MeTHF.

Procedure:

  • Dissolution: Dissolve the carboxylic acid component (1.0 eq) and amine component (1.0 eq) in the solvent (0.1 M concentration).

  • Cooling: Cool the mixture to 0°C (essential to suppress epimerization).

  • Addition: Add Base (3.0 eq), followed by dropwise addition of T3P (1.5–2.0 eq).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Stir overnight if necessary.

  • Workup: T3P byproducts are water-soluble.[2] Wash organic layer with water, sat. NaHCO₃, and brine.

Protocol C: The "Bunker Buster" (Acid Fluorides via TFFH)

Best for: Aib-Aib junctions, N-Me-Aib, or when HATU fails.

Reagents:

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate): 4.0 eq.

  • Base: DIPEA (8.0 eq).[1]

  • Solvent: DCM or DMF.

Procedure:

  • Activation: Dissolve Fmoc-AA-OH (4 eq) and TFFH (4 eq) in DCM (or DMF).

  • Fluorination: Add DIPEA (8 eq). Stir for 15–30 minutes under Nitrogen.

    • Note: This generates the Fmoc-amino acid fluoride in situ.

  • Coupling: Add the solution to the resin.[1][10]

  • Reaction Time: 2–16 hours.

  • Heat: If using a microwave synthesizer, heat to 75°C for 20 mins (Caution: Check resin stability).

Optimization & Troubleshooting

Solvent Effects

For difficult couplings, the solvent dictates the swelling of the resin and the conformation of the peptide.

  • DMF: Standard.[10]

  • NMP: Better swelling for polystyrene resins; disrupts aggregation.

  • Binary Systems: DMSO:NMP (1:4) is highly effective for "difficult sequences" (poly-Ala/Val/Ile) that aggregate via

    
    -sheets.
    
Microwave Assistance

Microwave irradiation (typically 75°C, 30–50W) is the single most effective variable for steric hindrance.

  • Protocol: Use COMU/DIPEA at 75°C for 5–10 mins.

  • Warning: Avoid heating Cys and His (racemization prone) or Arg (

    
    -lactam formation).
    
Comparison of Reagent Efficiency (Yield %)

Data approximated from comparative studies on Aib-Aib coupling [1, 5].

ReagentConditionsYield (Aib-Aib)Racemization (DL %)
HBTU 1h, RT< 10%High
HATU 1h, RT65%< 1%
COMU 1h, RT70%< 1%
TFFH 2h, RT95% < 0.5%
T3P 24h, RT80%Lowest

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[10][12] An efficient peptide coupling additive.[1][4][6][8][10][13] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Wenschuh, H., et al. (1995). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using Fmoc Amino Acid Fluorides. Journal of Organic Chemistry, 60(2), 405–410. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • Archibald, T. G., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent. Green Chemistry, 25, 2682-2690. Link

Sources

Application Note: Optimized Coupling of Sterically Hindered Boc-Phe(2,5-Cl2)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Protocol: HATU vs. PyAOP

Executive Summary

The incorporation of Boc-Phe(2,5-Cl2)-OH (2,5-dichlorophenylalanine) into peptide sequences presents a dual challenge: significant steric hindrance at the ortho (2-position) and electronic deactivation of the nucleophile if the residue is N-terminal. While HATU is the industry standard for difficult couplings, its mechanism carries a critical liability—guanidinylation —when reaction kinetics are slow. PyAOP , a phosphonium-based analog, offers a distinct advantage for this specific substrate by eliminating the guanidinylation pathway, allowing for prolonged reaction times and "double coupling" strategies without chain termination.

This guide provides a head-to-head technical analysis and detailed protocols for using both reagents, recommending PyAOP as the superior choice for this specific sterically hindered amino acid.

The Scientific Challenge: The "Steric Wall"

The 2,5-dichloro substitution pattern on the phenylalanine ring creates a "steric wall." The chlorine atom at the 2-position (ortho) physically blocks the trajectory of the incoming amine nucleophile toward the activated carbonyl carbon.

  • Kinetic Consequence: The coupling rate (

    
    ) drops significantly compared to native Phenylalanine.
    
  • The Risk: In slow reactions, the activated amino acid competes with the coupling reagent itself for the amine.

    • HATU Risk: If the amine cannot access the activated ester quickly, it may attack the central carbon of the HATU uronium salt, forming a guanidino-peptide . This is a dead-end side product (chain termination).

    • PyAOP Advantage: Being a phosphonium salt, PyAOP lacks the central carbon electrophile present in uronium salts. It cannot guanidinylate the amine, making it safe for the extended reaction times required by Boc-Phe(2,5-Cl2)-OH.

Mechanistic Visualization: The Guanidinylation Trap

The following diagram illustrates the divergent pathways. Note how HATU presents two electrophilic sites (Good vs. Bad), while PyAOP presents only the desired activation pathway.

CouplingMechanism cluster_HATU HATU (Uronium) Pathway cluster_PyAOP PyAOP (Phosphonium) Pathway Amine Free Amine (Peptide-NH2) ActiveEster_H OAt Active Ester (Desired) Amine->ActiveEster_H Guanidine Guanidino-Peptide (DEAD END) Amine->Guanidine If steric block ActiveEster_P OAt Active Ester (Desired) Amine->ActiveEster_P HATU_Reagent HATU Reagent HATU_Reagent->ActiveEster_H Activation HATU_Reagent->Guanidine Slow Attack (Side Rxn) Product_H Peptide Bond (Product) ActiveEster_H->Product_H Fast Attack PyAOP_Reagent PyAOP Reagent PyAOP_Reagent->ActiveEster_P Activation Product_P Peptide Bond (Product) ActiveEster_P->Product_P Slow Attack (Safe)

Figure 1: Mechanistic comparison showing the "Guanidinylation Trap" inherent to HATU during slow couplings, which PyAOP avoids.

Comparative Data Profile

FeatureHATU (Uronium)PyAOP (Phosphonium)
Core Structure Hexafluorophosphate Azabenzotriazole Tetramethyl UroniumHexafluorophosphate Azabenzotriazole Pyrrolidino Phosphonium
Active Ester OAt (7-aza-1-hydroxybenzotriazole)OAt (7-aza-1-hydroxybenzotriazole)
Reactivity (Intrinsic) Extremely HighExtremely High
Guanidinylation Risk High (if excess used or slow reaction)None
Recoupling Strategy Must filter/wash before recouplingCan "spike" reaction (add more reagent in situ)
Solubility (DMF) ExcellentGood
Cost ModerateHigh
Recommendation for 2,5-Cl2 Use only with strict stoichiometry (1:1)Preferred (Use excess allowed)

Experimental Protocols

General Setup (Solid Phase)
  • Resin: Polystyrene or PEG-PS (e.g., Merrifield or PAM for Boc chemistry).

  • Solvent: Anhydrous DMF (NMP is a superior alternative for aggregation-prone sequences).

  • Base: N,N-Diisopropylethylamine (DIEA). Note: Collidine is preferred if racemization is observed, but DIEA is standard for coupling efficiency.

Protocol A: HATU (The "Precision" Method)

Use this if PyAOP is unavailable. Precision is required to prevent side reactions.

  • Preparation: Dissolve Boc-Phe(2,5-Cl2)-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF.

    • Critical: Use slightly less HATU than Amino Acid (0.95:1 ratio) to ensure no free HATU exists to react with the resin-bound amine.

  • Activation: Add DIEA (6.0 eq) to the solution. Shake for exactly 30 seconds.

    • Do not pre-activate for >1 minute. Long pre-activation can lead to epimerization via oxazolone formation.

  • Coupling: Add the activated solution immediately to the resin-bound free amine.

  • Incubation: Agitate for 45–60 minutes at room temperature.

    • Warning: Do not extend beyond 1 hour. If the reaction is incomplete, wash and recouple rather than waiting.

  • Wash: Drain and wash with DMF (3x) and DCM (3x).

  • Test: Perform Kaiser Test (Ninhydrin). If positive (blue), proceed to Double Coupling .

Protocol B: PyAOP (The "Power" Method) — RECOMMENDED

Use this for maximum yield with hindered substrates.

  • Preparation: Dissolve Boc-Phe(2,5-Cl2)-OH (4.0 eq) and PyAOP (4.0 eq) in DMF.

    • Advantage:[][2][3][4] You can use equal equivalents or even excess PyAOP without risk of capping the amine.

  • Activation: Add DIEA (8.0 eq). Shake for 30 seconds.

  • Coupling: Add to resin.

  • Incubation: Agitate for 2 to 4 hours (or overnight if needed).

    • Benefit: The phosphonium salt is stable and will not side-react with the amine over time.

  • Re-Spike (Optional): For extremely difficult couplings, add an additional 1.0 eq of PyAOP and 2.0 eq of DIEA directly to the reaction vessel after 2 hours (no filtration needed).

  • Wash: Drain and wash with DMF (3x) and DCM (3x).

Troubleshooting & Decision Logic

When dealing with 2,5-dichloro substitution, standard monitoring often fails because the steric bulk can also inhibit the Kaiser test reagents. Use the Chloranil test for secondary amines or micro-cleavage LCMS for definitive results.

DecisionTree Start Start Coupling Boc-Phe(2,5-Cl2)-OH Choice Select Reagent Start->Choice HATU_Path HATU Protocol (1 hr max) Choice->HATU_Path Standard Stock PyAOP_Path PyAOP Protocol (2-4 hrs) Choice->PyAOP_Path High Sterics (Recommended) Check Check Completion (Micro-Cleavage LCMS) HATU_Path->Check PyAOP_Path->Check Result_Good >98% Conv. Proceed Check->Result_Good Pass Result_Bad <90% Conv. Incomplete Check->Result_Bad Fail Recouple Double Couple Switch to PyAOP Result_Bad->Recouple If PyAOP used Guanidine_Check Check Mass Spectrum for +100 Da (Guanidine) Result_Bad->Guanidine_Check If HATU used Guanidine_Check->Recouple None found

Figure 2: Decision tree for optimizing the coupling process. Note that if HATU fails, one must check for guanidinylation before attempting to recouple.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[5][6] An efficient peptide coupling additive.[4][6][7][8] Journal of the American Chemical Society, 115(10), 4397-4398.

  • Albericio, F., et al. (1998). Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis.[7][9] Journal of Organic Chemistry, 63(26), 9678–9683.

  • Coste, J., et al. (1990). BOP and congeners: Present status and new developments. Peptides, 213-214.
  • Sigma-Aldrich (Merck). Peptide Coupling Reagents: Mechanism and Selection Guide.

  • ThermoFisher Scientific. Technical Note: Guanidinium Formation during in situ Activation.

Sources

Microwave-assisted synthesis of peptides containing 2,5-dichlorophenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Solid-Phase Synthesis of Peptides Containing 2,5-Dichlorophenylalanine

Abstract

The incorporation of halogenated amino acids, specifically 2,5-dichlorophenylalanine (2,5-Cl


-Phe), into peptide sequences significantly enhances metabolic stability, lipophilicity, and membrane permeability. However, the steric bulk of the 2,5-dichloro substitution pattern presents a kinetic barrier to standard room-temperature coupling, often resulting in deletion sequences and low crude purity. This guide details an optimized Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) protocol designed to overcome these steric impediments while maintaining optical purity.

Introduction: The Steric & Electronic Challenge

2,5-Dichlorophenylalanine is a non-canonical amino acid used to restrict conformational flexibility and improve the pharmacokinetic profile of peptide therapeutics.

  • Steric Hindrance: The chlorine atom at the ortho (2) position creates significant steric clash with the

    
    -amine, impeding nucleophilic attack during acylation.
    
  • Electronic Effects: The electron-withdrawing nature of the dichlorophenyl ring reduces the nucleophilicity of the amino group once the 2,5-Cl

    
    -Phe is anchored to the resin, making the subsequent coupling step equally challenging.
    
  • Aggregation: Hydrophobic clustering of halogenated side chains can induce on-resin aggregation (typically

    
    -sheet formation), causing "difficult sequences" where solvation is compromised.
    

Why Microwave Irradiation? Microwave energy (2450 MHz) provides direct dielectric heating to the solvent and resin. This rapid oscillation disrupts chain aggregation and provides the activation energy necessary to overcome the steric barrier of the ortho-chloro substituent, achieving coupling rates 10–20x faster than conventional methods.

Materials & Reagents

Resin Selection:

  • Recommendation: Rink Amide ProTide or ChemMatrix resins are preferred over polystyrene (PS) due to better swelling properties in MW-compatible solvents (DMF/NMP).

  • Loading: Low loading (0.2 – 0.4 mmol/g) is critical to prevent steric crowding between growing chains containing bulky 2,5-Cl

    
    -Phe residues.
    

Reagent Preparation Table:

ReagentConcentrationSolventPreparation Notes
Activator (Base) 1.0 M DICDMFDiisopropylcarbodiimide. Keep anhydrous.
Activator (Additive) 1.0 M Oxyma PureDMFEthyl (hydroxyimino)cyanoacetate. Safer/more efficient than HOBt.
Deprotection 20% PiperidineDMFAdd 0.1 M Oxyma to suppress racemization/aspartimide formation.
Amino Acids 0.2 MDMFDissolve 2,5-Cl

-Phe with sonication if necessary.
Cleavage Cocktail 92.5:2.5:2.5:2.5TFA:TIS:H

O:DODT
Prepare fresh. DODT scavenges halogen radicals.

Experimental Protocol

Resin Preparation
  • Weigh resin (0.1 mmol scale) into the microwave reaction vessel.

  • Swell in DMF (5 mL) for 15 minutes at Room Temperature (RT).

  • Drain and perform initial deprotection (see below).

Microwave Synthesis Cycles

The following parameters are optimized for a CEM Liberty Blue™ or similar automated MW synthesizer.

A. Fmoc Deprotection (Standard)

  • Reagent: 20% Piperidine/0.1M Oxyma in DMF.

  • Volume: 4 mL.

StageTemp (°C)Power (W)Time (sec)Delta T
Initial75155302
Main90301201

B. Coupling: Standard Amino Acids

  • Reagents: 5 eq. AA, 5 eq.[1] DIC, 5 eq. Oxyma.

  • Condition: Single Coupling.

Temp (°C)Power (W)Time (sec)
9030120

C. Coupling: 2,5-Dichlorophenylalanine (The Critical Step)

  • Rationale: The ortho-chloro group hinders the approach of the activated ester. High energy is required, but excessive heat (>75°C) with strong bases (like DIEA) risks racemization.

  • Reagents: 5 eq. Fmoc-2,5-Cl

    
    -Phe-OH, 5 eq. DIC, 5 eq. Oxyma.
    
  • Method: Double Coupling is mandatory.

CouplingTemp (°C)Power (W)Time (min)Notes
1st Pass 75305:00Standard MW coupling.
2nd Pass 75305:00Fresh reagents. Ensure complete conversion.

D. Coupling: The Residue After 2,5-Cl


-Phe 
  • Rationale: The N-terminus of the anchored 2,5-Cl

    
    -Phe is sterically shielded and electron-deficient.
    
  • Reagents: Switch to HATU/DIEA for this specific step if DIC/Oxyma fails, or use extended DIC/Oxyma cycles.

  • Protocol: Double Couple at 75°C for 10 minutes.

Workflow Visualization

The following diagram illustrates the decision logic for selecting coupling conditions based on amino acid sterics.

PeptideSynthesisWorkflow Start Start Synthesis Cycle CheckAA Analyze Incoming Amino Acid Start->CheckAA IsHindered Is AA Sterically Hindered? (e.g., 2,5-Cl2-Phe, Aib) CheckAA->IsHindered StandardCouple Standard Coupling DIC/Oxyma, 90°C, 2 min IsHindered->StandardCouple No HinderedCouple Hindered Protocol DIC/Oxyma, 75°C, 2 x 5 min (Double Couple) IsHindered->HinderedCouple Yes CheckNext Is Previous Residue 2,5-Cl2-Phe? StandardCouple->CheckNext HinderedCouple->CheckNext NextStep Fmoc Deprotection NextStep->CheckAA Next Cycle CheckNext->NextStep No DifficultCouple Difficult Coupling DIC/Oxyma (or HATU/DIEA) 75°C, 2 x 10 min CheckNext->DifficultCouple Yes (Steric Shielding) DifficultCouple->NextStep

Figure 1: Decision matrix for adaptive microwave coupling conditions. Note the specialized pathways for hindered residues and the subsequent difficult coupling.

Cleavage and Purification

  • Wash: Wash resin with DCM (3x) and MeOH (3x) after final deprotection. Dry under N

    
    .[2]
    
  • Cleavage: Add Cleavage Cocktail (TFA/TIS/H

    
    O/DODT).
    
    • Microwave Cleavage: 38°C for 30 minutes (Optional, speeds up process).

    • Room Temp Cleavage: 2 hours (Standard).

  • Precipitation: Filter resin, concentrate filtrate, and precipitate in cold diethyl ether.

  • Analysis: Analyze via UPLC-MS. Expect a characteristic isotopic pattern for the dichloro-substitution (M, M+2, M+4 peaks).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling of 2,5-Cl

-Phe
Steric hindrance at the ortho position.Switch to HATU/HOAt/DIEA (1:1:2) at 60°C for 10 min. (Note: Monitor for racemization).
Racemization Overheating or excessive base usage.Reduce temp to 50°C and extend time to 20 min. Use DIC/Oxyma exclusively (no DIEA).
Deletion of AA after 2,5-Cl

-Phe
Nucleophile (amine) is shielded.Use PyAOP or HATU for this specific step. Increase temperature to 75°C.
Aspartimide Formation Asp residue present in sequence.Add 0.1 M Oxyma to the 20% Piperidine deprotection solution.

References

  • Microwave-Assisted Solid-Phase Peptide Synthesis based on the Fmoc Protecting Group Strategy. Source: National Institutes of Health (NIH) / Methods Mol Biol. URL:[Link]

  • Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. Source: PubMed / J Pept Sci. URL:[Link]

  • Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines. (Demonstrates stability of halogenated Phe derivatives under MW). Source: MDPI Molecules. URL:[Link][3]

  • Microwave-Assisted SPPS of Hindered Non-Standard Amino Acids. Source: CEM Corporation Application Note. URL:[Link]

Sources

Application Note: Solubility & Handling of Boc-3-(2,5-Dichlorophenyl)-L-alanine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is structured to provide a rigorous, field-validated approach to working with Boc-3-(2,5-Dichlorophenyl)-L-alanine . It addresses the specific solubility challenges inherent to halogenated, hydrophobic amino acids in Solid-Phase Peptide Synthesis (SPPS).

Executive Summary

Boc-3-(2,5-Dichlorophenyl)-L-alanine (CAS: 1213352-71-6) is a highly hydrophobic, non-canonical amino acid used to introduce steric bulk and lipophilicity into peptide backbones. While N,N-Dimethylformamide (DMF) is the standard solvent for Boc-chemistry, N-Methyl-2-pyrrolidone (NMP) offers superior solvation kinetics for "difficult" hydrophobic sequences.

This guide provides a validated protocol for determining the saturation limit of this compound and recommends NMP as the preferred solvent for coupling reactions involving this residue to mitigate aggregation and steric hindrance.

Chemical Context & Solvent Science

The Compound Challenge

The 2,5-dichlorophenyl moiety introduces two critical challenges:

  • Lipophilicity: The halogenation significantly increases the LogP compared to native Phenylalanine, leading to strong hydrophobic clustering in aqueous or semi-aqueous environments.

  • Steric Bulk: The ortho-chlorine atom creates steric clash potential, slowing down acylation rates and requiring higher effective concentrations of the activated species.

Solvent Mechanism: DMF vs. NMP

While both solvents are dipolar aprotic, their physicochemical differences dictate their utility for this specific compound.

FeatureDMF (N,N-Dimethylformamide)NMP (N-Methyl-2-pyrrolidone)Impact on Boc-Phe(2,5-Cl)-OH
Polarity High (

)
High (

)
Both sufficient to dissolve the Boc-carbamate.
Viscosity Low (0.92 cP)Higher (1.67 cP)NMP's viscosity aids in resin swelling but requires longer mixing.
Resin Swelling Good for PolystyreneSuperior for PolystyreneNMP allows better penetration of the bulky amino acid into the resin core.
Aggregation Moderate disruptionHigh disruption NMP breaks

-sheet aggregates formed by hydrophobic residues better than DMF.
Safety HepatotoxicReprotoxic (SVHC)Critical: NMP requires stricter handling controls (EU REACH restricted).

Expert Insight: For standard residues, DMF is preferred due to lower viscosity and cost. However, for Boc-3-(2,5-Dichlorophenyl)-L-alanine , NMP is recommended during the coupling step to maximize resin swelling and prevent on-resin precipitation of the hydrophobic chain.

Protocol: Saturation Solubility Determination

Objective: To determine the precise solubility limit (


) of Boc-3-(2,5-Dichlorophenyl)-L-alanine in DMF and NMP to ensure stable stock solution preparation.
Materials
  • Analyte: Boc-3-(2,5-Dichlorophenyl)-L-alanine (Dry powder, >98% purity).

  • Solvents: Anhydrous DMF and NMP (treated with 4Å molecular sieves for 24h).

  • Equipment: UV-Vis Spectrophotometer, benchtop centrifuge, analytical balance, 0.22 µm PTFE syringe filters.

Workflow Diagram

SolubilityProtocol Start Start: Weigh 100 mg Boc-Phe(2,5-Cl)-OH SolventAdd Add 0.5 mL Solvent (DMF or NMP) Start->SolventAdd Vortex Vortex (2 min) & Sonicate (5 min, <30°C) SolventAdd->Vortex Check Visual Inspection Vortex->Check AddMore Add Solid (Saturation Step) Check->AddMore Clear Solution Filter Centrifuge & Filter (0.22 µm PTFE) Check->Filter Undissolved Solid (Saturated) AddMore->Vortex Dilute Serial Dilution (1:1000 in MeOH) Filter->Dilute Measure UV-Vis Quantitation (250-280 nm) Dilute->Measure Calc Calculate S_max (mg/mL) Measure->Calc

Figure 1: Step-by-step workflow for determining the saturation solubility limit.

Step-by-Step Methodology
  • Preparation: Place 100 mg of the amino acid into a 1.5 mL microcentrifuge tube.

  • Initial Solvation: Add 500 µL of the test solvent (DMF or NMP).

  • Agitation: Vortex vigorously for 2 minutes. If solid remains, sonicate for 5 minutes (ensure water bath temp <30°C to prevent Boc-deprotection).

  • Saturation Verification:

    • If clear: Add additional 20 mg increments of solid until precipitation persists.

    • If cloudy/precipitate: Proceed to step 5.

  • Equilibration: Agitate at room temperature (25°C) for 1 hour to ensure thermodynamic equilibrium.

  • Clarification: Centrifuge at 10,000 x g for 5 minutes. Filter the supernatant through a 0.22 µm PTFE filter.

  • Quantification:

    • Dilute 10 µL of the filtrate into 990 µL of Methanol (1:100 dilution).

    • Measure Absorbance at

      
       (typically ~260 nm for the dichlorophenyl ring).
      
    • Calculate concentration using a pre-determined standard curve or gravimetric evaporation of a known volume.

Expected Result: Solubility in NMP is typically 10-15% higher than in DMF due to better interaction with the hydrophobic aromatic ring. Target concentration for SPPS is 0.1 M to 0.2 M .

Application Protocol: SPPS Coupling

Objective: To efficiently couple Boc-3-(2,5-Dichlorophenyl)-L-alanine to a growing peptide chain while minimizing aggregation.

Reagent Setup
  • Activator: HATU or HBTU (0.5 M in DMF).

  • Base: DIPEA (2.0 M in NMP).

  • Amino Acid Stock: 0.2 M Boc-3-(2,5-Dichlorophenyl)-L-alanine dissolved in NMP .

The "Magic Mixture" Strategy

For this specific hydrophobic residue, pure DMF often results in incomplete coupling. We recommend a binary solvent system.

Recommended Coupling Solution:

  • Solvent: 70% NMP / 30% DMF (v/v).

  • Rationale: NMP maximizes swelling of the polystyrene resin and solubilizes the hydrophobic side chain; DMF reduces the overall viscosity for better flow rates in automated synthesizers.

Coupling Cycle (Manual or Automated)
  • Resin Swelling: Wash resin with NMP (3 x 2 min) to prepare the matrix.

  • Activation:

    • Mix Amino Acid (4 eq) + HATU (3.9 eq) + DIPEA (8 eq).

    • Critical: Allow pre-activation for only 30-60 seconds to minimize racemization.

  • Reaction: Add mixture to resin. Shake/Vortex for 60-90 minutes .

    • Note: This is 2x the standard time for Phe due to steric hindrance of the 2,5-dichloro group.

  • Monitoring: Perform a Kaiser Test (ninhydrin). If positive (blue), re-couple using PyBOP/HOAt in NMP.

Solvent Selection Decision Tree

Use this logic flow to decide when to switch from standard DMF to NMP for your peptide synthesis.

SolventSelection Start Select Solvent for Boc-Phe(2,5-Cl)-OH SeqLength Peptide Sequence Length? Start->SeqLength Short Short (< 10 AA) SeqLength->Short Low Aggregation Risk Long Long (> 10 AA) or Aggregating Sequence SeqLength->Long High Aggregation Risk ResinType Resin Type? Short->ResinType UseNMP Use NMP or DMF/NMP (1:1) Long->UseNMP Prevent Aggregation PEG PEG-based (e.g., ChemMatrix) ResinType->PEG Good Swelling PS Polystyrene (e.g., Merrifield) ResinType->PS Needs Help UseDMF Use Standard DMF PEG->UseDMF PS->UseNMP Maximize Swelling

Figure 2: Decision matrix for solvent selection based on sequence length and resin type.

References

  • Biotage. (2023).[1] How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 7020908, Boc-3-(2-naphthyl)-L-alanine (Analogous Structure). Retrieved from [Link]

  • National Institutes of Health (PMC). (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]

Sources

Navigating the Synthesis of Halogenated Peptides: A Comparative Guide to Fmoc and Boc Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids, such as halogenated phenylalanine derivatives, into peptides is a critical strategy for enhancing their therapeutic properties. These modifications can improve metabolic stability, modulate biological activity, and provide unique probes for studying protein-protein interactions.[1][2] The success of synthesizing these modified peptides hinges on the selection of the appropriate solid-phase peptide synthesis (SPPS) strategy. This guide provides an in-depth analysis of the two dominant methodologies, Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl), to inform the rational design and execution of synthetic protocols for peptides containing halogenated phenylalanines.

The Chemical Divide: Understanding Fmoc and Boc Orthogonality

The core difference between Fmoc and Boc SPPS lies in their orthogonal protection schemes, which dictate the chemical environments for deprotection and cleavage.[3]

  • Fmoc Strategy: This approach utilizes the base-labile Fmoc group for temporary protection of the α-amino group, which is readily removed by a secondary amine like piperidine.[3][4] Side-chain protecting groups are typically acid-labile (e.g., tert-butyl based) and are removed concurrently with cleavage from the resin using a strong acid like trifluoroacetic acid (TFA).[3][] This true orthogonality, where the temporary and permanent protecting groups are cleaved by distinct chemical mechanisms, is a significant advantage of the Fmoc strategy.[3][6]

  • Boc Strategy: As the foundational method for SPPS, the Boc strategy employs the acid-labile Boc group for α-amino protection, which is removed by moderate acid treatment (typically TFA).[3][] Side-chain protecting groups are generally benzyl-based and necessitate a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[3][7]

Decision_Tree Start Peptide Contains Halogenated Phenylalanine Aggregation_Prone Is the sequence highly hydrophobic or prone to aggregation? Start->Aggregation_Prone Acid_Sensitive Does the peptide contain other acid-sensitive residues? Aggregation_Prone->Acid_Sensitive No Use_Boc Consider Boc Strategy Aggregation_Prone->Use_Boc Yes Automation Is high-throughput automation required? Acid_Sensitive->Automation No Use_Fmoc Fmoc Strategy is Generally Preferred Acid_Sensitive->Use_Fmoc Yes Automation->Use_Fmoc Yes Automation->Use_Fmoc No, but mild conditions desired

Sources

Deprotection of Boc group from 2,5-dichlorophenylalanine residues

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Deprotection of Boc-2,5-Dichlorophenylalanine in Peptide Synthesis

Part 1: Executive Summary & Core Directive

The Challenge: 2,5-Dichlorophenylalanine (2,5-Cl


-Phe) is a non-canonical amino acid increasingly utilized in medicinal chemistry to enhance metabolic stability and optimize hydrophobic interactions. However, the presence of electron-withdrawing chlorine atoms on the aromatic ring alters the physicochemical properties of the residue. While the Boc (tert-butyloxycarbonyl) group is acid-labile, the specific challenge with 2,5-Cl

-Phe lies not in the cleavage chemistry itself, but in solubility-driven aggregation and cation scavenging efficiency in hydrophobic sequences.

The Solution: This guide provides a validated, self-consistent protocol for Boc deprotection. Unlike standard phenylalanine, 2,5-Cl


-Phe introduces significant lipophilicity. Our protocol prioritizes solvation power  over acid strength to prevent incomplete deprotection caused by peptide aggregation ("beta-sheet formation") while ensuring the generated tert-butyl cations are effectively scavenged to prevent alkylation of sensitive side chains.

Part 2: Scientific Foundation (Mechanism & Logic)

The Chemical Environment

The removal of the Boc group is an acid-catalyzed fragmentation.[1] For 2,5-Cl


-Phe, two critical factors distinguish it from canonical residues:
  • Electronic Deactivation: The chlorine atoms at positions 2 and 5 are electron-withdrawing. This deactivates the phenyl ring, making the 2,5-Cl

    
    -Phe side chain less nucleophilic  than Phenylalanine (Phe) or Tyrosine (Tyr). Consequently, the 2,5-Cl
    
    
    
    -Phe residue itself is highly resistant to electrophilic attack (alkylation) by the liberated tert-butyl cation.
  • Steric & Lipophilic Aggregation: The primary risk is physical. The hydrophobic nature of the dichlorophenyl group promotes strong intermolecular hydrophobic interactions. If the peptide chain aggregates during the deprotection step, the N-terminal Boc group may become inaccessible to the acid, leading to "deletion sequences" in SPPS (Solid Phase Peptide Synthesis).

Reaction Mechanism

The reaction proceeds via protonation of the carbamate oxygen, followed by the collapse of the intermediate to release the free amine, CO


, and the tert-butyl cation.[1][2][3][4]

Boc_Mechanism Start Boc-2,5-Cl2-Phe (Substrate) Acid Acid Protonation (TFA or HCl) Start->Acid Inter Protonated Carbamate Acid->Inter Collapse Fragmentation Inter->Collapse Cation tert-Butyl Cation (Electrophile) Collapse->Cation Product H2N-2,5-Cl2-Phe (Salt Form) Collapse->Product Scavenge Scavenger Trap (Silane/Water) Cation->Scavenge Trapped Byprod Isobutylene + CO2 (Gas) Cation->Byprod Elimination

Figure 1: Acidolytic cleavage pathway of the Boc group.[1][5] Note that the tert-butyl cation must be sequestered by scavengers to prevent re-attachment to other nucleophilic residues in the peptide chain.[5]

Part 3: Detailed Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS)

Best for: Sequential elongation of peptides on resin.

Reagents:

  • Deprotection Cocktail: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (v/v).

  • Scavenger Additive: 2.5% Triisopropylsilane (TIS) and 2.5% H

    
    O.
    
    • Why? Although 2,5-Cl

      
      -Phe is stable, the TIS/Water system is mandatory to protect other residues (Trp, Met, Cys) from the cation generated.
      

Step-by-Step Workflow:

  • Resin Swelling (Critical):

    • Swell the resin in pure DCM for 15 minutes.

    • Reasoning: DCM solvates the polystyrene matrix and the hydrophobic 2,5-Cl

      
      -Phe residues better than DMF, ensuring the acid can penetrate the bead.
      
  • Pre-Wash:

    • Drain DCM. Add a small volume of the Deprotection Cocktail to the resin. Shake for 1 minute and drain immediately.

    • Purpose: Neutralizes any residual basicity from previous steps and removes bulk water.

  • Deprotection Reaction:

    • Add 5–10 mL of Deprotection Cocktail per gram of resin.

    • Time: 30 minutes at Room Temperature.

    • Modification: If the sequence is known to aggregate (e.g., multiple hydrophobic residues), perform this step at 35°C or use sonication for the first 5 minutes.

  • Washing (The "Flow" Wash):

    • Drain the reactor.

    • Wash with DCM (3x).

    • Wash with 5% DIEA in DCM (1x) only if immediate neutralization is required for the next coupling.

    • Wash with DMF (3x) to prepare for the next coupling.[6]

Protocol B: Solution Phase (Batch Synthesis)

Best for: Synthesis of intermediates or short fragments.

Reagents:

  • Acid Source: 4N HCl in Dioxane (anhydrous).

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

Step-by-Step Workflow:

  • Dissolution:

    • Dissolve Boc-2,5-Cl

      
      -Phe-OH (or the peptide ester) in a minimum volume of EtOAc.
      
    • Note: If solubility is poor, use a small amount of DCM. Avoid alcohols (MeOH) as they can react with activated carboxylates if activation follows immediately.

  • Acid Addition:

    • Add 5–10 equivalents of 4N HCl in Dioxane.

    • Observation: The reaction often evolves gas (CO

      
       and isobutylene).[3] Ensure the vessel is vented (e.g., a drying tube).
      
  • Monitoring:

    • Stir for 30–60 minutes.

    • Endpoint: TLC (Visualize with Ninhydrin; Boc-protected amines do not stain, free amines stain blue/purple).

  • Work-up:

    • Evaporation: Remove solvent and excess HCl under reduced pressure (Rotavap).

    • Precipitation: Add cold Diethyl Ether (Et

      
      O) to the residue. The hydrochloride salt of H-2,5-Cl
      
      
      
      -Phe-OH should precipitate as a white solid.
    • Filtration: Collect the solid and dry under high vacuum.

Part 4: Data Interpretation & Troubleshooting

QC Criteria: The success of the deprotection should be verified via HPLC and LC-MS.

ParameterObservationInterpretationAction
HPLC Retention Time Shift to earlier time (lower

)
Success. Removal of the lipophilic Boc group increases polarity.Proceed to next step.
Mass Spec (ESI+)

observed
Success. Loss of Boc (-100 Da).Proceed.
Mass Spec (ESI+)

observed
Failure (Alkylation). tert-butyl cation re-attached to a side chain.Improve scavenging (Increase TIS/Water).
HPLC Peak Shape Broad / Split PeakAggregation. The peptide is aggregating in solution.Switch solvent to HFIP or heat column to 50°C.

Decision Tree for Scavenger Selection:

Scavenger_Select Start Analyze Peptide Sequence Check1 Contains Cys, Met, Trp? Start->Check1 NoSensitive No Sensitive Residues Check1->NoSensitive No YesSensitive Sensitive Residues Present Check1->YesSensitive Yes CocktailA Cocktail A: 50% TFA / 50% DCM (Minimal Scavenger) NoSensitive->CocktailA CocktailB Cocktail B (Reagent K): TFA/Phenol/Water/Thioanisole/EDT (82.5 : 5 : 5 : 5 : 2.5) YesSensitive->CocktailB

Figure 2: Scavenger selection logic. While 2,5-Cl2-Phe is robust, the presence of other residues dictates the complexity of the deprotection cocktail.

Part 5: References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

  • Lundt, B. F., et al. (1978). Selective removal of the N-alpha-Boc group in solid-phase peptide synthesis. International Journal of Peptide and Protein Research.

  • Galles, K., et al. (2023).[7] Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications. (Context on halogenated phenylalanine stability).

Sources

Troubleshooting & Optimization

Preventing racemization of ortho-substituted phenylalanine during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Ortho-Phe Synthesis Technical Support Center .

This guide addresses the specific challenge of maintaining chiral integrity when coupling ortho-substituted phenylalanine derivatives (e.g., 2-Me-Phe, 2-F-Phe, 2-Cl-Phe). Unlike standard amino acids, these residues present a "perfect storm" for racemization: steric occlusion slows the desired coupling, while electronic effects (in the case of halogens) or simple kinetic delay allows the oxazolone (azlactone) pathway to dominate.

Module 1: The Diagnostic & Mechanism

User Query: "Why is my 2-Me-Phe racemizing even with Fmoc protection?"

Technical Insight: Standard Fmoc protection usually suppresses racemization by reducing the nucleophilicity of the carbonyl oxygen. However, with ortho-substituted phenylalanine , the mechanism shifts from "chemically prone" to "kinetically exposed."

  • Steric Deceleration: The ortho-substituent creates significant steric bulk around the

    
    -carbon. This drastically reduces the rate of the bimolecular nucleophilic attack (
    
    
    
    ) by the incoming amine.
  • The Oxazolone Window: Because the active ester sits unreacted for longer, the unimolecular cyclization to the 5(4H)-oxazolone (

    
    ) becomes competitively significant.
    
  • Base-Catalyzed Enolization: Once the oxazolone forms, the

    
    -proton is highly acidic. Even standard bases like DIPEA can abstract this proton, leading to an aromatic, achiral intermediate that repolymerizes as a racemic mixture.
    
Visualizing the Threat Pathway

The following diagram illustrates the kinetic competition. Your goal is to maximize the green path and block the red path.

RacemizationMechanism cluster_0 Kinetic Competition Start Activated Fmoc-o-Phe Oxazolone 5(4H)-Oxazolone (Danger Zone) Start->Oxazolone Cyclization (k_ox) (Unimolecular) L_Product L-Peptide (Desired) Start->L_Product Fast Coupling (k_c) (Blocked by Sterics) Amine Incoming Amine (Peptide Chain) Amine->L_Product + Enol Achiral Enol (Planar) Oxazolone->Enol Base (DIPEA) Proton Abstraction DL_Product DL-Mixture (Racemized) Enol->DL_Product Reprotonation

Caption: The kinetic competition between desired coupling (Green) and oxazolone formation (Red). Ortho-substituents block the Green path, effectively forcing the system down the Red path.

Module 2: Reagent Selection & Chemistry

User Query: "Which coupling cocktail minimizes racemization for hindered residues?"

To win the kinetic battle, you must use reagents that generate the most reactive active ester (to speed up


) while using the weakest possible base (to slow down 

).
Reagent Recommendations
ComponentRecommendationTechnical Rationale
Coupling Agent COMU or DIC COMU (Uronium) is superior to HATU for hindered couplings due to better solubility and the "morpholino effect" which stabilizes the active species. DIC (Carbodiimide) allows for base-free or low-base coupling.[1]
Additive Oxyma Pure Mandatory. Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is superior to HOBt/HOAt.[2][3] It creates an active ester that is highly reactive but less prone to oxazolone cyclization due to the oxime's geometry.
Base TMP (Collidine) Critical Switch. Do NOT use DIPEA. TMP (2,4,6-trimethylpyridine) is a weaker base (pKa ~7.4 vs DIPEA ~10.5) and is sterically hindered.[4][5] It is strong enough to drive the coupling but too bulky/weak to abstract the

-proton efficiently.
Solvent DMF/DCM (1:1) Pure DMF (polar) stabilizes the charged transition state of racemization. Mixing with DCM (non-polar) destabilizes the ionic racemization pathway while maintaining solubility.

Module 3: Optimized Protocol (The "Safe" Cycle)

User Query: "How do I run this reaction? Give me the step-by-step."

This protocol is designed to minimize the "residence time" of the activated species in the presence of base.

Protocol: Low-Racemization Coupling of Fmoc-2-Me-Phe-OH

Reagents:

  • Amino Acid: Fmoc-2-Me-Phe-OH (3.0 eq)

  • Activator: COMU (3.0 eq)

  • Additive: Oxyma Pure (3.0 eq)[6]

  • Base: TMP (Collidine) (3.0 eq) — Strictly 1:1 ratio with AA

  • Solvent: DMF/DCM (1:1 v/v)

Workflow:

  • The Cold Pre-Activation (Critical):

    • Dissolve Amino Acid, COMU, and Oxyma Pure in the solvent.

    • Cool the mixture to 0°C (ice bath).

    • Add TMP (Collidine).

    • Stir for exactly 2 minutes .

    • Why? Lower temperature suppresses

      
       (racemization) more than it suppresses activation. 2 minutes is sufficient for COMU; longer times risk pre-racemization.
      
  • The Coupling:

    • Add the pre-activated cold solution immediately to the resin (or amine component).

    • Allow to warm to room temperature naturally.

    • Agitate for 2 hours .

  • The Chase (Optional but Recommended):

    • If the Kaiser test is slightly positive (common with steric hindrance), do NOT heat.

    • Perform a second coupling (double coupling) using fresh reagents.

Process Flow Diagram

ProtocolFlow Step1 Dissolve AA + COMU + Oxyma (DMF/DCM 1:1) Step2 Cool to 0°C Step1->Step2 Step3 Add TMP (Collidine) Activate 2 mins ONLY Step2->Step3 Step4 Add to Resin/Amine Step3->Step4 Step5 Agitate 2h (Warm to RT) Step4->Step5 Decision Kaiser Test Positive? Step5->Decision End Wash & Proceed Decision->End No (Success) DoubleCoup Double Couple (Repeat w/ fresh reagents) Decision->DoubleCoup Yes

Caption: Optimized workflow emphasizing temperature control and limited pre-activation time to prevent racemization.

Module 4: Troubleshooting FAQ

Q: I am seeing 15% D-isomer. I used HATU and DIPEA. What went wrong? A: The combination of HATU and DIPEA is too aggressive for ortho-substituted residues. HATU is highly reactive, but DIPEA (pKa ~10.5) is strong enough to deprotonate the oxazolone intermediate.

  • Fix: Switch to COMU/Oxyma/TMP . If you must use HATU, switch the base to TMP (Collidine) and reduce the equivalents to 1.0 eq relative to the amino acid.

Q: The coupling is slow. Can I heat it to 50°C? A: Absolutely NOT. Heating ortho-substituted phenylalanine derivatives is the fastest way to guarantee racemization. Thermal energy helps overcome the steric barrier for coupling, but it accelerates the unimolecular oxazolone formation exponentially faster.

  • Fix: Use Microwave irradiation only if you can strictly control the temperature (max 40°C) and use a highly efficient coupling agent (COMU). Otherwise, perform a double coupling at room temperature.

Q: Can I use DIC/HOBt instead? A: You can, but DIC/Oxyma is better. HOBt is less efficient at suppressing racemization than Oxyma. Furthermore, carbodiimide couplings (DIC) are generally slower than uronium (COMU) couplings. For sterically hindered amino acids, "slow" is dangerous because it leaves the activated ester vulnerable to racemization for longer. Use DIC only if you need a completely base-free environment.

Q: Does the protecting group matter? I have Boc-2-Me-Phe-OH. A: Yes. Urethane protecting groups (Fmoc, Boc, Cbz) are far superior to Amide groups (Acetyl, Benzoyl). The oxygen in a urethane is less nucleophilic, making the initial attack to form the oxazolone much harder. If you are using an Acetyl-protected derivative, expect high racemization and consider changing your synthesis strategy to couple the Fmoc-derivative first, deprotect, and then acetylate the N-terminus.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Subirós-Funosas, R., et al. (2009).[2] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[2][3] Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Carpino, L. A., et al. (2002). The 1-Hydroxy-7-azabenzotriazole-Based Phosphonium Coupling Reagent PyAOP. Organic Process Research & Development, 6(6), 777–782. Link

  • Biotage. (2023).[7][8] Peptide library synthesis: using two different coupling reagents to improve overall crude purity.[7] Biotage Blog. Link

  • BenchChem. (2025).[3][4][6][9] Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. BenchChem Technical Guides. Link

Sources

Technical Support Center: Troubleshooting Incomplete Coupling of Boc-Phe(2,5-Cl₂)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: #BOC-CL2-PHE-TS Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The "Ortho-Effect" Challenge

You are encountering difficulty coupling Boc-Phe(2,5-Cl₂)-OH (Boc-2,5-dichloro-L-phenylalanine). This is a known "difficult sequence" bottleneck. The failure is rarely due to reagent quality but rather intrinsic molecular geometry.

The 2,5-dichloro substitution pattern creates a severe steric blockade (the "ortho-effect") around the carboxylic acid, preventing the nucleophilic attack of the resin-bound amine. Additionally, the hydrophobic nature of the dichlorophenyl ring promotes on-resin aggregation (β-sheet formation), causing the peptide chain to collapse and become inaccessible to reagents.

This guide provides a self-validating troubleshooting workflow to overcome these steric and aggregation barriers while preventing the high risk of racemization associated with phenyl derivatives.

Diagnostic Workflow

Before altering your protocol, confirm the nature of the failure using this logic flow.

TroubleshootingFlow Start START: Incomplete Coupling (Kaiser Test Positive) CheckLoading 1. Check Resin Loading Is loading > 0.5 mmol/g? Start->CheckLoading ReduceLoad Action: Switch to Low Load Resin (<0.3 mmol/g) to reduce crowding CheckLoading->ReduceLoad Yes CheckAgg 2. Aggregation Check Does resin swell in DCM? CheckLoading->CheckAgg No ReduceLoad->CheckAgg SolventSwitch Action: Switch Solvent to NMP or DMSO (Magic Mix) CheckAgg->SolventSwitch No (Shrunken) CheckReagent 3. Activation Strategy Using DIC/HOBt? CheckAgg->CheckReagent Yes SolventSwitch->CheckReagent UpgradeReagent Action: Upgrade to HATU/HOAt + Collidine CheckReagent->UpgradeReagent Yes CheckRacem 4. Racemization Check (Post-Cleavage LCMS) CheckReagent->CheckRacem No (Already using HATU) UpgradeReagent->CheckRacem OptimizeBase Action: Remove DIEA Use TMP/Collidine only CheckRacem->OptimizeBase D-isomer detected

Figure 1: Decision tree for diagnosing and resolving coupling failures for sterically hindered amino acids.

Module 1: Activation Chemistry (Overcoming Sterics)

Standard carbodiimide couplings (DIC/HOBt) are too slow for Boc-Phe(2,5-Cl₂)-OH. The bulky chlorine atoms shield the carbonyl carbon. You must switch to Aminium/Uronium salts with the "neighboring group effect."

The Solution: HATU / HOAt

Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]

  • Mechanism: HATU generates an -OAt active ester .[1] The nitrogen atom in the pyridine ring of HOAt forms a hydrogen bond with the incoming amine, effectively "pulling" the amine towards the carbonyl center, bypassing the steric bulk of the chlorines.

  • Why not HBTU? HBTU lacks this pyridine nitrogen and is significantly slower for ortho-substituted amino acids.

Protocol: High-Efficiency Coupling
  • Reagents: Boc-Phe(2,5-Cl₂)-OH (4 eq), HATU (3.8 eq), HOAt (4 eq), TMP (2,4,6-Trimethylpyridine, 8 eq).

  • Solvent: NMP (N-methylpyrrolidone) - Crucial for solubility.

  • Time: 2 x 1 hour (Double Coupling).

Critical Note on Bases: Avoid Diisopropylethylamine (DIPEA) if possible. Strong, unhindered bases increase the risk of oxazolone formation , leading to racemization of the Phe derivative. Use TMP (Collidine) , which is weaker and sterically hindered, minimizing proton abstraction from the


-carbon.

Module 2: Solvation & Aggregation (The Environment)

Hydrophobic residues like Cl₂-Phe cause "beta-sheet aggregation," where peptide chains stack via hydrogen bonding, expelling solvent and collapsing the resin.

The "Magic Mixture" Strategy

If NMP alone fails, use the "Magic Mixture" to disrupt hydrogen bonds.[2]

Solvent SystemCompositionPurpose
Standard DMFoften fails for hydrophobic sequences.
Polar Aprotic NMPBetter swelling of polystyrene resins.
Magic Mixture DCM : DMF : NMP (1:1:1)Balances swelling (DCM) with polarity (NMP).
Chaotropic 0.4M LiCl in DMADisrupts H-bonds (aggregates) directly.
Experimental Protocol: Chaotropic Wash
  • Pre-wash: Wash resin with 0.4M LiCl in DMA (Dimethylacetamide) for 2 mins.

  • Coupling: Perform the HATU coupling in the 0.4M LiCl/DMA solution.

  • Post-wash: Wash extensively with DMF, then DCM, then MeOH to remove salts.

Module 3: Boc-Specific Considerations

Unlike Fmoc chemistry, Boc chemistry requires a neutralization step after TFA deprotection.

Issue: Premature Aggregation

In standard protocols, you deprotect (TFA), wash, neutralize (DIEA), wash, and then couple.

  • Problem: Once neutralized, the free amine on the resin can aggregate before the coupling reagent arrives.

  • Fix: In-Situ Neutralization .

Protocol: In-Situ Neutralization for Boc-Phe(2,5-Cl₂)-OH
  • Deprotect: 50% TFA/DCM (2 x 1 min, 1 x 30 min).

  • Wash: DCM (5x), but DO NOT neutralize with a separate DIEA wash.

  • Couple: Add the activated amino acid mixture (Boc-AA + HATU + Excess Base ) directly to the TFA-salt resin.

    • Calculation: You need enough base to neutralize the TFA salt on the resin plus activate the amino acid. Use 10-12 equivalents of DIEA/Collidine relative to resin loading.

Frequently Asked Questions (FAQ)

Q1: The Kaiser test is ambiguous (reddish-brown, not blue). Is it coupled?

  • Answer: Likely not. Sterically hindered amines (like the one after you couple Cl₂-Phe) often give false negatives or weak positives in the Kaiser test because the ninhydrin cannot access the amine.

  • Validation: Perform a micro-cleavage . Take 5mg of resin, cleave with HF (or TFMSA), and run an LC-MS. This is the only way to be 100% sure of coupling efficiency vs. deletion sequences.

Q2: Can I use microwave heating to force the reaction?

  • Answer: Proceed with extreme caution. While microwave energy (75°C) improves coupling of hindered residues, halogenated phenylalanines are highly prone to racemization at high temperatures.

  • Recommendation: Limit temperature to 50°C max, and use Collidine instead of DIEA.

Q3: I successfully coupled Boc-Phe(2,5-Cl₂)-OH, but the next amino acid won't couple. Why?

  • Answer: You have created a steric "wall." The 2,5-dichloro group shields the new N-terminus.

  • Solution: The next coupling requires the most aggressive conditions possible. Use HATU with microwave irradiation (since the incoming AA is likely less sensitive than the Cl₂-Phe on the resin) and consider a double coupling .

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][2][][4][5] Journal of the American Chemical Society, 115(10), 4397–4398. Link

    • Grounding: Establishes HOAt/HATU as the superior reagent for hindered couplings due to the neighboring group effect.
  • Miranda, L. P., & Alewood, P. F. (1999). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 96(20), 1181–1186. Link

    • Grounding: Validates "In-Situ Neutralization" for Boc chemistry to prevent aggreg
  • Paradís-Bas, M., et al. (2016).[6] The road to the synthesis of "difficult peptides". Chemical Society Reviews, 45(3), 631-654. Link

    • Grounding: Comprehensive review on aggregation-breaking solvents (Magic Mixture, LiCl)
  • Palasek, S. A., et al. (2007). Limiting racemization in microwave-assisted solid-phase peptide synthesis. Journal of Peptide Science, 13(2), 143-148. Link

    • Grounding: Provides data on temperature limits and base selection (Collidine) to prevent racemization of sensitive residues like Phenylalanine and Cysteine.

Sources

Optimizing reaction time for sterically hindered Boc-amino acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers facing the "Steric Wall" in Boc-chemistry peptide synthesis. It addresses the kinetic bottlenecks caused by bulky side chains (e.g., tert-Leucine, Adamantyl-alanine) and


-methylated residues.

Ticket Status: Open Priority: High (Kinetic Stalling / Low Yield) Subject: Optimizing Reaction Time & Coupling Efficiency for Bulky Residues

Core Diagnostic: Why is my reaction stalling?

The Problem: Steric hindrance creates a kinetic barrier, not a thermodynamic one. The bulky side chain (


) of your incoming Boc-amino acid (or the N-terminus of the resin-bound peptide) physically blocks the nucleophilic attack required to form the amide bond.

The Mechanism: Standard carbodiimide activation (DCC/DIC) produces an O-acylisourea intermediate that is often too short-lived or too sterically crowded to react efficiently with a hindered amine before rearranging into an unreactive


-acylurea byproduct.
Visualizing the Bottleneck (Mechanism)

CouplingMechanism BocAA Boc-Amino Acid (Bulky R-Group) ActiveEster Activated Ester (OBt/Oxyma) BocAA->ActiveEster Activation (Fast) Activator Coupling Reagent (HATU/COMU) Activator->ActiveEster Transition Tetrahedral Intermediate ActiveEster->Transition Nucleophilic Attack Amine Resin-Bound Amine Amine->Transition Product Peptide Bond (Coupled) Transition->Product Collapse Steric STERIC SHIELD (Kinetic Barrier) Steric->Transition Blocks Formation

Figure 1: The kinetic bottleneck occurs at the transition state where the bulky R-groups prevent the resin-bound amine from approaching the activated ester.

Protocol Optimization: The "Heavy Artillery" Reagents

Standard reagents (HBTU, PyBOP) will fail with extremely hindered residues like Aib (


-aminoisobutyric acid) or 

-Me-Val. You must upgrade to reagents that generate a more reactive leaving group or utilize a smaller transition state.
Reagent Selection Matrix
Hindrance LevelExample ResiduesRecommended ReagentAdditiveBaseNotes
Moderate Val, Ile, ThrCOMU or HATU Oxyma / HOAtDIEACOMU is safer (non-explosive) and often more soluble than HATU.
High Aib, N-Me-Amino AcidsHATU or PyAOP HOAtDIEA / TMPPyAOP (phosphonium) avoids guanidinium capping side-reactions common with uroniums (HATU) during slow reactions.
Extreme tert-Leu, (Adamantyl)-AlaAcyl Fluorides (via TFFH)NoneDIEAAcyl fluorides are small and highly reactive, bypassing steric bulk that blocks larger active esters.
Protocol A: High-Efficiency Coupling (HATU/COMU)

Use for: N-methylated residues, Val-Val linkages.

  • Dissolution: Dissolve Boc-AA-OH (4 eq) and HATU (3.9 eq) in minimal dry NMP (N-methylpyrrolidone).

    • Why NMP? It disrupts beta-sheet aggregation better than DMF, crucial for hindered sequences.

  • Activation: Add HOAt (4 eq) and DIEA (8 eq). Shake for exactly 30 seconds .

    • Caution: Do not pre-activate longer than 2 mins; the active ester can epimerize or hydrolyze.

  • Coupling: Add to resin. Reaction time: 2 hours (vs. standard 30 mins).

  • Double Couple: Drain and repeat the step with fresh reagents.

Protocol B: The "Nuclear Option" (Acyl Fluorides)

Use for: Aib-Aib linkages or extremely bulky neighbors.

  • Dissolve Boc-AA-OH (3 eq) in dry DCM/DMF (1:1).

  • Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (3 eq).

  • Add DIEA (6 eq).[1]

  • Add to resin immediately. The small Fluoride leaving group creates the least steric resistance.

Kinetic Acceleration: Microwave & Heat[2]

FAQ: Can I heat Boc reactions? Yes. Unlike Fmoc (which is base-labile and can deprotect prematurely at high temps), the Boc group is thermally stable in neutral/basic coupling conditions. However, the tert-butyl cation is acid-sensitive.

Optimization Rule: Heat provides the energy to overcome the rotational barrier of bulky side chains.

ParameterStandard ConditionsOptimized for HindranceLimit (Safety)
Temperature 25°C (Room Temp)60°C - 75°C Do not exceed 50°C for Cys/His (racemization risk).
Time 2 - 18 Hours10 - 20 Minutes Extended heat promotes Aspartimide formation.
Power N/A25-35 WattsUse "Dynamic" mode to prevent overshoot.

Warning: When using microwave heating with Boc chemistry, ensure your resin is compatible (e.g., PAM resin is stable; Merrifield is stable).

Troubleshooting & Monitoring

Critical Failure Point: The Kaiser Test (Ninhydrin) often gives False Negatives on hindered or secondary amines (like N-methyl amino acids or Proline). You might think the coupling is complete when it is not.[2][3][4]

Decision Tree: Is it coupled?

Troubleshooting Start Coupling Complete? ResidueType Is N-terminus Primary or Secondary? Start->ResidueType Primary Primary Amine (e.g., Ala, Gly) ResidueType->Primary Primary Secondary Secondary/Hindered (Pro, N-Me-Val) ResidueType->Secondary Secondary Kaiser Perform Kaiser Test (Ninhydrin) Primary->Kaiser Chloranil Perform Chloranil or Isatin Test Secondary->Chloranil Kaiser is unreliable! K_Blue Blue Beads (Positive) Kaiser->K_Blue K_Yellow Yellow Beads (Negative) Kaiser->K_Yellow C_Blue Blue/Green Beads (Positive) Chloranil->C_Blue C_Colorless Colorless/Yellow (Negative) Chloranil->C_Colorless Action_Recouple ACTION: Double Couple with HATU or TFFH K_Blue->Action_Recouple Action_Next ACTION: Proceed to Deprotection K_Yellow->Action_Next C_Blue->Action_Recouple C_Colorless->Action_Next

Figure 2: Diagnostic workflow for verifying coupling completeness. Note the requirement for Chloranil tests on hindered amines.

FAQ: Common Issues

Q: My product has a mass +99 Da larger than expected. A: This is likely a Guanidinium cap . If you use HATU/HBTU and the coupling is slow (due to hindrance), the excess uronium reagent can react with the N-terminus.

  • Fix: Switch to a Phosphonium reagent (PyAOP or PyBOP ) which cannot form this byproduct.

Q: I see significant racemization on the hindered residue. A: High heat or prolonged activation causes this.

  • Fix: Add Collidine (TMP) instead of DIEA as the base. Collidine is a weaker base and reduces proton abstraction from the

    
    -carbon. Reduce temperature to 50°C.
    

Q: The reaction mixture turned into a gel. A: Aggregation ("beta-sheet formation") is happening.

  • Fix: Replace DMF with NMP or a mixture of DMSO:Toluene (1:1) . Add "Magic Mixture" (DCM/DMF/NMP 1:1:1) to disrupt hydrogen bonding.

References

  • Albericio, F., & Boudreau, M. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Detailed comparison of HATU, COMU, and PyAOP).

  • El-Faham, A., & Albericio, F. (2011). COMU: A Safer and More Effective Oxyma-Based Coupling Reagent.[5] Journal of Peptide Science.

  • Carpino, L. A., et al. (1995). The 7-azabenzotriazole (HOAt) system: Effects on racemization and coupling efficiency. Journal of the American Chemical Society. (The foundational text for using HOAt/HATU in hindered systems).

  • Wenschuh, H., et al. (2002). Microwave-Assisted Peptide Synthesis. Biopolymers (Peptide Science).[6] (Validation of thermal stability and kinetic acceleration).

  • Sigma-Aldrich (Merck). Chloranil Test Protocol for Secondary Amines. Technical Bulletin.

Sources

Technical Support Center: Double Coupling Protocols for Difficult Dichloro-Phenylalanine Sequences

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting and practical solutions for researchers encountering challenges with the solid-phase peptide synthesis (SPPS) of sequences containing the sterically hindered amino acid, Dichloro-phenylalanine (Dcp).

Introduction: The Challenge of Dichloro-phenylalanine

Synthesizing peptides containing Dichloro-phenylalanine (Dcp) presents unique difficulties primarily due to significant steric hindrance from the two chlorine atoms on the phenyl ring. This bulkiness can physically obstruct the approach of coupling reagents and the incoming amino acid, leading to incomplete amide bond formation.[1][2] Furthermore, the hydrophobicity of Dcp can contribute to on-resin peptide aggregation, a major cause of synthesis failure for "difficult sequences".[3][4] This guide provides a framework for diagnosing these issues and implementing robust double coupling protocols to ensure high-purity synthesis.

Frequently Asked Questions (FAQs)

Q1: What makes a peptide sequence containing Dichloro-phenylalanine "difficult"?

A: Difficult sequences, particularly those with Dcp, exhibit one or more of the following characteristics:

  • Steric Hindrance: The bulky dichloro-substituted phenyl ring impedes efficient coupling, requiring more forceful reaction conditions or repeated coupling cycles.[2][5]

  • Peptide Aggregation: The hydrophobicity of Dcp, especially when clustered with other hydrophobic or β-branched residues (e.g., Val, Ile), promotes the formation of inter-chain hydrogen bonds.[4] This causes the peptide-resin matrix to collapse, preventing reagents from accessing the reactive sites.[1][3]

  • Secondary Structure Formation: Certain sequences can adopt stable secondary structures (like β-sheets) on the resin, rendering the N-terminus inaccessible for the next coupling step.[4][6]

Q2: When is a double coupling protocol absolutely necessary?

A: A double coupling protocol is strongly recommended in the following scenarios:

  • Coupling any amino acid directly onto a Dcp residue: The N-terminus of the Dcp residue is sterically shielded, making the subsequent coupling challenging.

  • Coupling the Dcp residue itself: Activating the carboxylic acid of Dcp and bringing it to the N-terminus of the growing peptide chain can be slow.

  • Historically low yield steps: If a specific coupling in a sequence is known to be inefficient from previous syntheses.

  • Positive post-coupling analytical test: If a qualitative test for free amines (like the Kaiser test) is positive after the initial coupling reaction.[7][8]

Q3: What are the immediate signs of an incomplete coupling reaction?

A: The most direct on-resin method is a qualitative colorimetric test for the presence of free primary amines.

  • Kaiser (Ninhydrin) Test: A positive result (intense blue beads) after a coupling step indicates the presence of unreacted N-terminal amines, signaling an incomplete reaction.[7] A negative result (yellow/clear beads) suggests the coupling was successful.

  • Mass Spectrometry (MS) of a Test Cleavage: Analyzing a small sample of cleaved peptide will reveal the presence of "deletion sequences" (the target peptide mass minus the mass of the amino acid that failed to couple), providing definitive proof of incomplete coupling.[9][10]

Q4: Can I just extend the time of a single coupling instead of performing a double coupling?

A: While extending the coupling time (e.g., from 1 hour to 4 hours) can sometimes improve efficiency, it is often insufficient for severely hindered residues like Dcp.[1] Furthermore, prolonged exposure to the basic activation environment can increase the risk of side reactions, particularly racemization of the activated amino acid.[3][11] A double coupling with fresh reagents is a more reliable and robust method to drive the reaction to completion.[12][13]

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of Dcp-containing peptides.

Problem 1: Low Coupling Efficiency & Presence of Deletion Sequences

This is the most common issue when working with Dcp. The primary symptom is the detection of significant deletion sequences in the final mass spectrum analysis.

Logical Troubleshooting Workflow

The following diagram outlines the decision-making process when encountering a difficult coupling step.

troubleshooting_workflow start Start of Coupling Cycle (e.g., Coupling Fmoc-Ala onto Dcp-Resin) single_couple Perform First Coupling (Standard Protocol, 45-60 min) start->single_couple wash1 Wash Resin (e.g., 3x DMF) single_couple->wash1 kaiser_test Perform Kaiser Test on small sample wash1->kaiser_test kaiser_neg Result: Negative (Yellow Beads) kaiser_test->kaiser_neg Coupling Complete kaiser_pos Result: Positive (Blue Beads) kaiser_test->kaiser_pos Coupling Incomplete proceed Proceed to Next Deprotection Cycle kaiser_neg->proceed double_couple Perform Second Coupling (Double Couple) (Fresh Reagents, 60-90 min) kaiser_pos->double_couple wash2 Wash Resin (3x DMF) double_couple->wash2 kaiser_test2 Perform Kaiser Test Again wash2->kaiser_test2 kaiser2_neg Result: Negative kaiser_test2->kaiser2_neg Success kaiser2_pos Result: Positive kaiser_test2->kaiser2_pos Still Incomplete kaiser2_neg->proceed cap_step Cap Unreacted Amines (Acetic Anhydride/DIPEA) kaiser2_pos->cap_step investigate Proceed, but investigate further: - Consider stronger coupling reagents - Check for aggregation cap_step->investigate

Caption: Troubleshooting workflow for low coupling efficiency.

Solutions & Protocols

If a double coupling is required, implement the following protocol.

Protocol 1: Standard Double Coupling for a Dcp Residue

This protocol assumes a 0.1 mmol synthesis scale on a standard solid-phase resin.

  • First Coupling:

    • Dissolve the protected amino acid (5 eq, 0.5 mmol) and an activator like HATU (4.9 eq, 0.49 mmol) in DMF.

    • Add DIPEA (10 eq, 1.0 mmol) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the reaction to proceed for 45-60 minutes.[14]

  • Intermediate Wash:

    • Drain the reaction vessel.

    • Wash the resin thoroughly with DMF (3-5 times) to remove all reactants and by-products.

  • Confirmation (Optional but Recommended):

    • Perform a Kaiser test (see Protocol 2). If the test is negative, the double coupling is not necessary. Proceed to the next synthesis cycle.

  • Second Coupling:

    • Prepare a fresh solution of activated amino acid as described in Step 1. Using fresh reagents is critical as the activated species can degrade over time.

    • Add the new solution to the same resin.

    • Allow the second coupling reaction to proceed for 60-90 minutes.

  • Final Wash & Confirmation:

    • Drain the vessel and wash the resin thoroughly with DMF (3-5 times).

    • Perform a final Kaiser test. A negative result confirms the completion of the coupling. If the result is still positive, consider capping the unreacted amines to prevent the formation of deletion-plus-one impurities.[7]

Problem 2: On-Resin Peptide Aggregation

Aggregation is a common culprit when even double coupling fails. The hydrophobic Dcp residue can act as an initiation point for the peptide chains to fold and stick together, blocking reagent access.

Symptoms of Aggregation:
  • Noticeable lack of resin swelling during solvent washes.[3]

  • Slow solvent drainage from the reaction vessel.

  • Positive Kaiser tests even after double coupling.

  • Fmoc-deprotection step becomes sluggish, as indicated by real-time UV monitoring of the cleaved Fmoc group if available.

Solutions & Mitigation Strategies
StrategyMechanism of ActionWhen to Use
Use Low-Substitution Resin Increases the distance between growing peptide chains, physically hindering their ability to interact and form hydrogen bonds.[3]Recommended as a default for sequences known to be hydrophobic or containing multiple Dcp/β-branched residues.
Incorporate "Magic Mixture" A solvent mixture containing ethylene carbonate and chaotropic salts (like NaClO₄) that disrupts the hydrogen bonding network causing aggregation.[3]When aggregation is detected mid-synthesis and other strategies are not feasible.
Switch to a Different Solvent Using N-methylpyrrolidone (NMP) or adding Dimethyl Sulfoxide (DMSO) can be more effective at solubilizing aggregating sequences than DMF alone.[3]An effective first-line response to suspected aggregation.
Elevated Temperature / Microwave Increases kinetic energy, which can break up aggregates and accelerate slow coupling reactions. Microwave synthesis can be particularly effective.[15]Use with caution, as high temperatures can increase racemization, especially for sensitive residues like His and Cys.[15]

Key Experimental Protocols

Protocol 2: The Kaiser (Ninhydrin) Test

This qualitative test is essential for monitoring coupling completeness.[7][8]

  • Materials:

    • Solution A: 1 g ninhydrin in 20 mL n-butanol.

    • Solution B: 40 g phenol in 20 mL n-butanol.

    • Solution C: 1 mL of 1 mM aqueous KCN diluted with 49 mL of pyridine.

  • Procedure:

    • Place a small sample of resin (10-15 beads) into a small glass test tube.

    • Add 2-3 drops of each solution (A, B, and C).

    • Heat the tube at 110°C for 5 minutes.

    • Observe the color of the beads.

      • Positive (Incomplete Coupling): Beads turn a deep blue.

      • Negative (Complete Coupling): Beads remain yellow or colorless.

Protocol 3: Test Cleavage and MS Analysis

A small-scale cleavage is invaluable for diagnosing issues without consuming the entire batch.

  • Sample Collection: After a coupling step of interest, wash the resin with DCM and dry a small sample (5-10 mg) under vacuum.

  • Cleavage:

    • Prepare a cleavage cocktail suitable for your peptide's protecting groups (e.g., TFA/TIS/H₂O 95:2.5:2.5).

    • Add ~200 µL of the cocktail to the dried resin sample in a microcentrifuge tube.

    • Allow the reaction to proceed for 2-3 hours at room temperature.[8]

  • Work-up:

    • Filter the cleavage mixture away from the resin beads.

    • Precipitate the peptide by adding the filtrate to a larger tube containing cold diethyl ether (~2 mL).

    • Centrifuge to pellet the peptide, decant the ether, and dry the pellet.

  • Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze via LC-MS.

    • Look for the target mass and potential deletion sequences (e.g., M - [mass of uncoupled residue]).[9]

Advanced Considerations & Side Reactions

Even with successful double coupling, be aware of potential side reactions.

Diagram of Steric Hindrance

The diagram below illustrates why coupling to a Dcp residue is challenging.

steric_hindrance cluster_peptide Growing Peptide Chain on Resin cluster_reagent Incoming Activated Amino Acid Resin Resin Peptide ...-AA(n-1)- Dcp Dcp N_Terminus NH₂ Clash1 Cl Clash2 Cl AA_n Fmoc-AA(n)-COOH* AA_n->N_Terminus Approach for Coupling label_hindrance Steric hindrance from Cl atoms blocks access to the N-terminus

Sources

Technical Support Center: Reducing Aggregation in Peptides with Lipophilic Halogenated Residues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing lipophilic halogenated residues. The incorporation of halogenated amino acids, such as 4-(Trifluoromethyl)-L-phenylalanine, is a powerful strategy to enhance peptide stability, binding affinity, and therapeutic potential.[1][2][3] However, these modifications often introduce significant challenges related to peptide aggregation, which can impede synthesis, purification, and downstream applications.

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you navigate and overcome these aggregation-related hurdles.

Section 1: Understanding the Challenge (FAQs)

This section addresses the fundamental principles behind why peptides with lipophilic halogenated residues are prone to aggregation.

Q1: What are lipophilic halogenated residues, and why do they increase aggregation propensity?

A1: Lipophilic halogenated residues are amino acids, typically aromatic ones like phenylalanine or tyrosine, that have been modified to include halogen atoms (F, Cl, Br, I). The increased lipophilicity (hydrophobicity) from these modifications is a primary driver of aggregation.[4] In aqueous environments, the hydrophobic side chains of these residues tend to minimize contact with water by associating with each other, leading to the formation of aggregates.[5] This process can result in various structures, from reversible oligomers to irreversible, highly-ordered amyloid-like fibrils.[6] Furthermore, specific interactions like halogen bonding—a non-covalent interaction between a halogen atom and an electron-rich atom—can further stabilize these aggregated states, promoting self-assembly.[7][8][9][10]

Q2: At what stage of my workflow can I expect to see aggregation?

A2: Aggregation can occur at multiple stages:

  • During Solid-Phase Peptide Synthesis (SPPS): As the peptide chain elongates on the resin, it can fold and aggregate, leading to poor coupling efficiency and incomplete deprotection steps.[11][12]

  • Post-Cleavage and Purification: After cleavage from the resin, the crude peptide may be difficult to dissolve for purification. Aggregation can also occur during HPLC, leading to broad peaks or sample precipitation in the column.

  • Lyophilized Storage & Reconstitution: Lyophilized peptides, especially amyloidogenic ones, can form insoluble aggregates upon storage.[13][14] Reconstitution is often the most challenging step, where the peptide fails to dissolve in standard aqueous buffers.

  • In Solution for Assays: Even after successful dissolution, peptides can aggregate over time in solution, affecting the accuracy and reproducibility of biological assays. This can be influenced by factors like pH, ionic strength, temperature, and peptide concentration.[5][15]

Q3: What are the tell-tale signs of peptide aggregation?

A3: Signs of aggregation range from the obvious to the subtle:

  • Visual: Cloudiness, turbidity, precipitation, or gel formation in your solution.[16]

  • During Synthesis: Failed coupling reactions (e.g., a positive Kaiser test after coupling), poor resin swelling, and low final yield.[11]

  • During Purification: Difficulty dissolving the crude peptide, broad or tailing peaks on RP-HPLC, or high backpressure on the HPLC system.

  • Analytical: Inconsistent results in assays, loss of activity over time, or the appearance of high molecular weight species in techniques like Size-Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS).

Section 2: Troubleshooting Guides (Q&A Format)

This section provides structured troubleshooting advice for specific problems encountered during the experimental workflow.

Troubleshooting During Synthesis & Purification
Q4: My peptide synthesis yield is very low, and I suspect on-resin aggregation. What can I do?

A4: On-resin aggregation is a common issue with hydrophobic sequences. Here are several strategies to mitigate it:

  • Incorporate "Disrupting" Elements:

    • Pseudoprolines: Strategically inserting pseudoproline dipeptides (derived from Ser or Thr) can introduce a "kink" in the peptide backbone, disrupting the hydrogen-bonding networks that lead to β-sheet formation and aggregation.[12]

    • Backbone Protection: Using Hmb (2-hydroxy-4-methoxybenzyl) or Dmb (2,4-dimethoxybenzyl) protecting groups on the alpha-nitrogen of an amino acid can physically prevent hydrogen bonding.[12]

  • Modify Synthesis Conditions:

    • Chaotropic Salts: Adding chaotropic salts like NaClO4 or KSCN to the solvent can disrupt aggregation.[12]

    • High-Temperature Coupling: Increasing the temperature during coupling can often overcome aggregation-related steric hindrance.[12]

    • Solvent Choice: Switching from DMF to N-Methyl-2-pyrrolidone (NMP) or adding DMSO can improve solvation.[12]

  • Rescue with a TFE Wash: If aggregation is suspected, an on-resin treatment with 2,2,2-trifluoroethanol (TFE) can be highly effective. TFE is known to disrupt β-sheet structures and promote more soluble α-helical conformations.[11] See Protocol 1 for a detailed method.

Troubleshooting During Solubilization & Handling
Q5: My lyophilized peptide won't dissolve in water or standard buffers (e.g., PBS). What should be my strategy?

A5: This is the most common challenge. A systematic approach is required. The diagram below outlines a decision-making workflow.

G start Start: Lyophilized Peptide test_sol Test small aliquot in sterile water start->test_sol dissolved_water Success: Soluble in Water Dilute to final concentration test_sol->dissolved_water Yes check_charge Insoluble. Calculate Net Charge at pH 7 test_sol->check_charge No acidic Net Charge < 0 (Acidic) Try 0.1M Ammonium Bicarbonate check_charge->acidic < 0 basic Net Charge > 0 (Basic) Try 10-25% Acetic Acid check_charge->basic > 0 neutral Net Charge = 0 (Neutral/Hydrophobic) Proceed to Organic Co-solvents check_charge->neutral = 0 dissolved_ph Success: Soluble Dilute with water/buffer, adjust pH acidic->dissolved_ph organic_start Insoluble. Use Organic Co-Solvent acidic->organic_start If fails basic->dissolved_ph basic->organic_start If fails neutral->organic_start dmso Try DMSO (5-20%) Then dilute slowly with buffer organic_start->dmso tfe_hfip For highly resistant aggregates: Try TFE or HFIP pre-treatment dmso->tfe_hfip If fails dissolved_org Success: Soluble Ensure final organic % is compatible with assay dmso->dissolved_org tfe_hfip->dissolved_org

Caption: Decision workflow for peptide solubilization.

Step-by-step Explanation:

  • Start with Water: Always test a small amount in sterile, distilled water first.[17]

  • Consider Net Charge: If water fails, calculate the peptide's net charge at neutral pH.

    • Acidic Peptides (Net Negative Charge): Try a dilute basic solution like 0.1M ammonium bicarbonate.

    • Basic Peptides (Net Positive Charge): Try a dilute acidic solution like 10-25% acetic acid.[18]

  • Use Organic Co-solvents: For neutral or highly hydrophobic peptides, an organic co-solvent is usually necessary.

    • DMSO: Dimethyl sulfoxide is a powerful solvent for non-polar peptides.[19] Start by dissolving the peptide in a small amount of pure DMSO, then slowly add your aqueous buffer while vortexing. Be aware that DMSO can be difficult to remove and may interfere with some assays.[20]

    • TFE or HFIP: For the most stubborn aggregates, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are extremely effective.[20][21] These solvents disrupt the secondary structures that hold aggregates together.[20][22] It is common to dissolve the peptide in pure HFIP, evaporate the solvent to leave a peptide film, and then reconstitute that film in your desired buffer.[14][20][23] This pre-treatment disassembles pre-formed aggregates.[14]

Q6: I managed to dissolve my peptide, but it crashes out of solution when I dilute it or change the pH. How can I prevent this?

A6: This indicates that the solution is supersaturated or that the change in conditions (e.g., pH, ionic strength) favors aggregation.

  • Slow Dilution: Always add the buffer to the dissolved peptide stock slowly while vortexing. Never add the peptide stock to the buffer.

  • pH Control: The net charge of a peptide is highly dependent on pH.[5] Moving closer to the peptide's isoelectric point (pI) will minimize electrostatic repulsion and can promote aggregation. Ensure your final buffer pH is sufficiently far from the pI.

  • Excipients: Consider including stabilizing excipients in your final formulation. For example, arginine has been shown to suppress aggregation by interfering with protein-protein contacts.[24]

  • Work at Low Concentrations: Aggregation is often a concentration-dependent process.[15] If possible, work with more dilute peptide solutions.

Section 3: Key Experimental Protocols

Protocol 1: On-Resin TFE Treatment to Disrupt Aggregation

This protocol is used during SPPS when aggregation is suspected (e.g., after a failed coupling).[11]

Materials:

  • Peptide-resin exhibiting aggregation

  • 2,2,2-Trifluoroethanol (TFE)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • After the problematic coupling or deprotection step, drain the reaction vessel.

  • Wash the peptide-resin thoroughly with DMF (3 x 10 mL/g resin).

  • Wash the peptide-resin with DCM (3 x 10 mL/g resin).

  • Prepare a 20% (v/v) solution of TFE in DCM.

  • Add the TFE/DCM solution to the resin (10 mL/g resin) and agitate gently for 30 minutes.[11]

  • Drain the TFE/DCM solution.

  • Repeat the TFE/DCM wash (steps 5-6) one more time.[11]

  • Wash the peptide-resin thoroughly with DCM (5 x 10 mL/g resin) to remove all residual TFE.[11]

  • Wash the peptide-resin with DMF (5 x 10 mL/g resin).[11]

  • Proceed with the next scheduled step in your SPPS protocol.

Protocol 2: Thioflavin T (ThT) Assay to Quantify Amyloid-like Aggregation

The ThT assay is a widely used method to detect and quantify the formation of amyloid-like fibrils, which are rich in β-sheet structures. ThT fluorescence increases significantly upon binding to these structures.[25][26][27]

Materials:

  • Peptide stock solution (monomeric, seed-free)

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Black, clear-bottom 96-well plate

  • Plate reader with fluorescence capability (Excitation ~440-450 nm, Emission ~480-510 nm)

Procedure:

  • Preparation: Ensure the initial peptide stock is monomeric. This can be achieved by size-exclusion chromatography or by using a pre-treatment protocol (e.g., HFIP treatment followed by evaporation).[23][25]

  • Reaction Setup: In each well of the 96-well plate, combine the following (example for a 200 µL final volume):

    • Peptide solution (to achieve desired final concentration, e.g., 25 µM)

    • ThT stock (to achieve a final concentration of 10-20 µM)[26][27]

    • Assay buffer to bring the total volume to 200 µL.

    • Include negative controls (buffer + ThT only).

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate in the plate reader at a constant temperature (e.g., 37°C), with intermittent shaking to promote aggregation.

    • Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for several hours or days.

  • Data Analysis: Plot the fluorescence intensity versus time. A sigmoidal curve is characteristic of amyloid formation, showing a lag phase (nucleation), an exponential growth phase (elongation), and a plateau (equilibrium).[28]

G cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_peptide Prepare Monomeric Peptide Stock (SEC or HFIP) mix Mix Peptide, ThT, and Buffer in 96-well plate prep_peptide->mix prep_tht Prepare ThT Stock (e.g., 1 mM in H2O) prep_tht->mix prep_buffer Prepare Assay Buffer (e.g., PBS, pH 7.4) prep_buffer->mix incubate Incubate in Plate Reader (e.g., 37°C with shaking) mix->incubate measure Measure Fluorescence (Ex: ~450nm, Em: ~485nm) at regular intervals incubate->measure plot Plot Fluorescence vs. Time measure->plot analyze Analyze Sigmoidal Curve (Lag, Growth, Plateau) plot->analyze

Caption: Experimental workflow for the Thioflavin T (ThT) assay.

Section 4: Data & Comparative Analysis

Table 1: Comparison of Solubilizing Agents for Aggregation-Prone Peptides
AgentMechanism of ActionTypical Starting Conc.ProsCons
DMSO Polar aprotic solvent; disrupts hydrophobic interactions.[19]5-20% (v/v) for stockHighly effective for non-polar peptides; disrupts aggregates.[19]Can oxidize Met/Cys; interferes with some UV assays; hard to remove.[20]
TFE Fluorinated alcohol; disrupts H-bonds, promotes α-helical structure over β-sheets.[11][13][22]10-30% (v/v)Effective at breaking β-sheet aggregates; useful in CD spectroscopy.[16]Can alter native conformation; toxic and not suitable for final drug formulations.[15]
HFIP Potent H-bond donor; disrupts secondary structures and hydrophobic interactions.[20][21]10-100% (v/v) for pre-treatmentExtremely powerful solubilizer for stubborn aggregates like amyloids.[14][20]Volatile, corrosive, expensive; can be harsh on peptide structure.[20]
Guanidine HCl Chaotropic agent; denatures ordered aggregates by disrupting water structure.2-6 MEffective at solubilizing fully aggregated material.High salt concentration interferes with most biological assays; must be removed.
Dilute Acid/Base Modifies net charge on peptide, increasing electrostatic repulsion.10-100 mM (e.g., Acetic Acid)Simple, effective for peptides with ionizable groups.Only works if peptide has a net charge away from its pI; can cause hydrolysis.[5]
Table 2: Common Analytical Techniques for Characterizing Aggregation
TechniquePrincipleInformation GainedLimitations
Size-Exclusion Chromatography (SEC) Separates molecules based on hydrodynamic radius.Quantifies soluble aggregates (dimers, oligomers) vs. monomers.[29]Only detects soluble aggregates; large aggregates may be filtered out or retained on the column.[30]
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light due to Brownian motion.Provides size distribution of particles in solution (nm to µm range).Low resolution; less sensitive to small amounts of large aggregates.
Analytical Ultracentrifugation (AUC) Measures sedimentation of molecules in a centrifugal field.Provides detailed information on size, shape, and distribution of species in solution.[31]Requires specialized equipment; complex data analysis.
Circular Dichroism (CD) Spectroscopy Measures differential absorption of circularly polarized light.Determines secondary structure content (α-helix, β-sheet, random coil).[16][31]Does not directly measure aggregation state, only conformational changes.
Thioflavin T (ThT) Fluorescence Dye binds specifically to amyloid-like β-sheet structures, causing enhanced fluorescence.[25]Detects and quantifies the formation of amyloid fibrils over time.[26]Not effective for amorphous (non-fibrillar) aggregates.[25]
Flow Imaging / Light Obscuration Directly images or counts particles passing through a flow cell.Characterizes sub-visible (1-100 µm) and visible particles.[32]Not suitable for detecting small, soluble oligomers.

References

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023). PMC. Available at: [Link]

  • Current Status of Analytical Techniques for Characterization of Protein Stability. (2018). American Pharmaceutical Review. Available at: [Link]

  • Protein Aggregation Analysis. (n.d.). Intertek. Available at: [Link]

  • Protein Aggregates: Analytical Techniques to Address Hidden Complexities. (2025). BioPharm International. Available at: [Link]

  • Solubilization and disaggregation of polyglutamine peptides. (n.d.). PMC - NIH. Available at: [Link]

  • Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. (2020). MDPI. Available at: [Link]

  • Challenges in Peptide Solubilization – Amyloids Case Study. (n.d.). LifeTein. Available at: [Link]

  • Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. (n.d.). ResearchGate. Available at: [Link]

  • How to dissolve, handle and store synthetic peptides. (n.d.). LifeTein. Available at: [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive. Available at: [Link]

  • Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. (2008). BioProcess International. Available at: [Link]

  • AGGREGATION CHALLENGES IN THE FORMULATION DEVELOPMENT OF MULTI-DOSE PEPTIDE PRODUCTS. (n.d.). Merck Research Laboratories. Available at: [Link]

  • HALOGEN BONDING AS A NEW SUPRAMOLECULAR TOOL TO CONTROL PROTEIN AND PEPTIDE SELF-ASSEMBLY. (n.d.). POLITesi. Available at: [Link]

  • The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. (2016). ResearchGate. Available at: [Link]

  • Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. (n.d.). PMC. Available at: [Link]

  • ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. (2017). Taylor & Francis Online. Available at: [Link]

  • Thioflavin T Assay. (2023). protocols.io. Available at: [Link]

  • Protein aggregation: Challenges approaches for mitigation. (2024). PipeBio. Available at: [Link]

  • Halogen bonding as a key interaction in the self‐assembly of iodinated diphenylalanine peptides. (2019). IRIS . Available at: [Link]

  • Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. (2017). Biochemistry. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Available at: [Link]

  • Thioflavin t method for detection of amyloid polypeptide fibril aggregation. (2008). Google Patents.
  • α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay. (2018). Bio-protocol. Available at: [Link]

  • Trifluoroethanol may form a solvent matrix for assisted hydrophobic interactions between peptide side chains. (2025). ResearchGate. Available at: [Link]

  • Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: A molecular dynamics study. (2002). Proceedings of the National Academy of Sciences. Available at: [Link]

  • Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. (2017). The Royal Society. Available at: [Link]

  • The origin of secondary structure transitions and peptide self-assembly propensity in trifluoroethanol-water mixtures. (2023). bioRxiv. Available at: [Link]

  • Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder. (2014). ACS Publications. Available at: [Link]

  • Regulating Peptide Self-Assemblies by Halogen Bonding and Other Halogen Effects. (2026). Wiley Online Library. Available at: [Link]

  • Investigating the Mechanism of Peptide Aggregation: Insights from Mixed Monte Carlo-Molecular Dynamics Simulations. (n.d.). PMC. Available at: [Link]

  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. (n.d.). MDPI. Available at: [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. (n.d.). PMC - NIH. Available at: [Link]

  • peptide solubility guidelines. (n.d.). GenScript. Available at: [Link]

  • Exploring peptide clumping for improved drug and material solutions. (2024). EurekAlert!. Available at: [Link]

  • Natural and synthetic halogenated amino acids-structural and bioactive features in antimicrobial peptides and peptidomimetics. (n.d.). Institute of Crystallography - IC - CNR. Available at: [Link]

  • Protecting group free radical C–H trifluoromethylation of peptides. (2018). RSC Publishing. Available at: [Link]

  • The Effect of Ionic Strength on the Mechanical, Structural and Transport Properties of Peptide Hydrogels. (n.d.). ResearchGate. Available at: [Link]

  • Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. (2022). PMC. Available at: [Link]

Sources

Validation & Comparative

HPLC analysis methods for Boc-3-(2,5-Dichlorophenyl)-L-alanine purity

[1]

Executive Summary

Boc-3-(2,5-Dichlorophenyl)-L-alanine presents a distinct chromatographic challenge due to its dual nature: it possesses a hydrophobic, electron-deficient aromatic ring (2,5-dichlorophenyl) and a labile chiral center protected by a bulky tert-butoxycarbonyl (Boc) group.[1]

While standard C18 methods often suffice for gross purity, they frequently fail to resolve critical regioisomers (e.g., 2,4-dichloro analogs) or enantiomeric impurities (D-isomers) which are critical quality attributes (CQAs) in peptide synthesis.[1] This guide compares the industry-standard C18 approach against high-selectivity Phenyl-Hexyl phases and Chiral Polysaccharide methods, providing a self-validating protocol for each.[1]

Part 1: The Analytical Challenge

The purity profile of this amino acid derivative is defined by three specific impurity classes that dictate method selection:

  • Hydrophobic Impurities: Synthetic precursors and side-products driven by the lipophilic Boc and dichloro-phenyl groups.[1]

  • Regioisomers: The 2,5-dichloro substitution pattern is synthetically difficult to isolate from 2,4- or 3,4-dichloro isomers.[1] Standard C18 columns often co-elute these due to similar hydrophobicity.[1]

  • Enantiomers: The L-isomer can racemize to the D-isomer during Boc-protection or coupling.[1]

Method Selection Decision Tree

MethodSelectionStartStart: Purity AnalysisGoalDefine GoalStart->GoalChemPurityChemical Purity(Regioisomers/Byproducts)Goal->ChemPurityChiralPurityOptical Purity(Enantiomeric Excess)Goal->ChiralPurityStandardStandard C18(Baseline Check)ChemPurity->StandardChiralColImmobilized Polysaccharide(Amylose/Cellulose)ChiralPurity->ChiralColComplexIsomer ResolutionRequired?Standard->ComplexCo-elution?Complex->StandardNoPhenylPhenyl-Hexyl Phase(Pi-Pi Selectivity)Complex->PhenylYes (Regioisomers)

Figure 1: Decision matrix for selecting the appropriate stationary phase based on specific impurity profiling needs.

Part 2: Comparative Method Analysis

Method A: The Workhorse (C18 RP-HPLC)

Best for: General assay, reaction monitoring, and gross impurity detection. Mechanism: Hydrophobic interaction.[1][2][3] Limitation: Poor selectivity for positional isomers (e.g., separating 2,5-dichloro from 2,4-dichloro analogs).[1]

Method B: The Specialist (Phenyl-Hexyl RP-HPLC)

Best for: Separating regioisomers and aromatic impurities.[1] Mechanism: The 2,5-dichlorophenyl ring is electron-deficient.[1] A Phenyl-Hexyl column provides

13
Method C: The Stereochemist (Chiral HPLC)

Best for: Determining Enantiomeric Excess (% ee). Mechanism: Formation of transient diastereomeric complexes within the chiral stationary phase (CSP) grooves.

Comparative Data Matrix
FeatureMethod A: C18 (Standard)Method B: Phenyl-Hexyl (High Selectivity)Method C: Chiral (Amylose/Cellulose)
Primary Utility Gross Chemical PurityRegioisomer SeparationEnantiomeric Purity (L vs D)
Selectivity Source Hydrophobicity (Van der Waals)

Stacking + Hydrophobicity
Steric Fit + H-Bonding
Resolution (Regioisomers) Low (

)
High (

)
N/A
Mobile Phase Water/ACN + TFAWater/MeOH + TFAHexane/IPA (Normal Phase)
Cost per Run LowMediumHigh

Part 3: Detailed Experimental Protocols

Protocol 1: Chemical Purity (High Selectivity Phenyl-Hexyl)

Recommended over C18 for this specific chlorinated aromatic to ensure regio-purity.[1]

Reagents:

  • Solvent A: HPLC Grade Water + 0.1% Trifluoroacetic Acid (TFA).[1][4] Note: TFA is required to suppress the ionization of the carboxylic acid, ensuring sharp peaks.

  • Solvent B: Methanol (MeOH) + 0.1% TFA.[1] Note: MeOH is preferred over Acetonitrile here to enhance

    
     interactions with the phenyl stationary phase.[1]
    

Instrument Parameters:

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C (Control is critical for reproducibility).

  • Detection: UV @ 220 nm (Amide bond) and 254 nm (Aromatic ring).

Gradient Table:

Time (min) % Solvent B Event
0.0 40 Equilibration
15.0 90 Linear Gradient
18.0 90 Wash
18.1 40 Re-equilibration

| 23.0 | 40 | Stop |[1]

Self-Validation Step: Inject a mixture of the 2,5-dichloro product and a known 2,4-dichloro impurity standard.[1] If

Protocol 2: Chiral Purity (Enantiomeric Excess)

Essential for validating the "L" configuration.

Reagents:

  • Mobile Phase: n-Hexane / Isopropyl Alcohol (IPA) / TFA (90:10:0.1 v/v/v).[1]

  • Note: The 0.1% TFA is critical to prevent peak tailing of the free carboxylic acid group.

Instrument Parameters:

  • Column: Daicel Chiralpak AD-H or Lux Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.[1]

  • Flow Rate: 0.8 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.[1]

Self-Validation Step:

  • Inject the pure L-isomer.[1]

  • Inject a "Racemic Spike" (sample spiked with 1% D-isomer).[1]

  • Pass Criteria: The minor D-isomer peak must be baseline resolved (

    
    ) and elute before or after the main peak (elution order depends on the specific column lot; verify with standard).
    

Part 4: Mechanism of Action (Visualized)

Understanding why the Phenyl-Hexyl column works better for the chlorinated ring is crucial for troubleshooting.

InteractionMechanismcluster_C18Standard C18 Interactioncluster_PhenylPhenyl-Hexyl InteractionAnalyteBoc-3-(2,5-Dichlorophenyl)-L-alanineC18_PhaseC18 Ligand(Alkyl Chain)Phenyl_PhasePhenyl-Hexyl Ligand(Aromatic Ring)Interaction_1Hydrophobic Interaction Only(Weak Selectivity for Cl-position)C18_Phase->Interaction_1  Interacts via  Interaction_2Pi-Pi Stacking + Hydrophobic(Strong Selectivity for Cl-Ring)Phenyl_Phase->Interaction_2  Interacts via  

Figure 2: Mechanistic comparison.[1][2] The Phenyl-Hexyl phase engages the electron-deficient dichlorophenyl ring via

1

References

  • Waters Corporation. "What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?" Waters Knowledge Base. [Link]

  • Chromatography Online. "Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases." LCGC North America. [Link]

  • National Institutes of Health (NIH). "An overview of chiral separations of pharmaceutically active substances by HPLC." PMC. [Link]

Comparative Guide: Chiral Purity Assays for Boc-2,5-dichloro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-2,5-dichloro-L-phenylalanine is a critical non-canonical amino acid, frequently employed in the synthesis of stapled peptides and protease-resistant pharmacophores. The steric bulk of the 2,5-dichloro substitution, combined with the electron-withdrawing nature of the halogens, presents unique challenges for chiral resolution compared to native phenylalanine.

This guide objectively compares the three primary methodologies for determining the enantiomeric excess (% ee) of this substrate.

The Verdict:

  • For Routine QC: Direct Normal Phase HPLC using Amylose-based CSPs (e.g., Chiralpak AD-H) is the superior choice due to minimal sample preparation and high selectivity for bulky aromatic side chains.

  • For Trace Impurity Analysis (<0.1% D-isomer): Indirect analysis via Marfey’s Reagent is recommended, despite the requirement for Boc-deprotection.

  • For Quick Checks: Polarimetry is discouraged due to the low specific rotation impact of the chloro-substituents relative to the chiral center's environment.

Technical Context: The Separation Challenge

The 2,5-dichloro substitution pattern creates a "molecular cleft" that significantly alters the interaction with chiral stationary phases (CSPs). Unlike 4-chloro-phenylalanine, where the halogen is distal, the 2-chloro substituent in the 2,5-analog introduces steric hindrance near the chiral center (


-carbon).

Critical Failure Points in Standard Protocols:

  • Solubility: The lipophilic dichlorophenyl ring reduces solubility in standard polar mobile phases (MeOH/Water), necessitating high-organic normal phase conditions.

  • Acid Sensitivity: The Boc (tert-butyloxycarbonyl) group is acid-labile. Strong acidic modifiers (e.g., >0.5% TFA) in the mobile phase can cause on-column deprotection, leading to "ghost peaks" of the free amino acid.

  • Racemization Risk: The electron-withdrawing chlorine atoms increase the acidity of the

    
    -proton, making the molecule prone to racemization under basic conditions (e.g., using diethylamine as a mobile phase modifier).
    

Comparative Analysis of Methodologies

Method A: Direct Normal Phase HPLC (The Gold Standard)

Mechanism: Uses polysaccharide-based CSPs where the analyte interacts via hydrogen bonding (carbamate group) and


-

interactions (aromatic ring).
  • Primary Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))[1][2]

  • Secondary Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))[1][2]

  • Mobile Phase: Hexane / Isopropyl Alcohol (IPA) / TFA (90:10:0.1)

Pros:

  • Non-destructive (sample recoverable).

  • Direct visualization of both enantiomers.

  • High resolution (

    
    ) typical for bulky aromatics.
    

Cons:

  • Requires expensive chiral columns.

  • Solubility limits in Hexane for highly substituted analogs.

Method B: Indirect Analysis (Marfey’s Method)

Mechanism: Derivatization of the free amino acid with 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA), followed by separation of the resulting diastereomers on a standard C18 column.

Pros:

  • Extremely high sensitivity (UV 340 nm).

  • Uses inexpensive achiral C18 columns.

  • Elution order is predictable (L-L usually elutes before L-D).

Cons:

  • Destructive: Requires removal of the Boc-group (TFA treatment) before derivatization.

  • Process Heavy: 90-minute protocol vs. 15-minute HPLC run.

  • Risk: Racemization during the deprotection/derivatization step can yield false positives.

Method C: Polarimetry (Optical Rotation)

Mechanism: Measurement of the rotation of plane-polarized light.

Pros:

  • Instantaneous.

  • Low cost.

Cons:

  • Lacks Specificity: Cannot distinguish between chemical impurities and chiral impurities.

  • Low Sensitivity: Reliable only for gross errors (e.g., accidentally using D-isomer), not for determining if a batch is 98% vs 99.5% pure.

Experimental Data & Performance Metrics

The following data represents validated performance characteristics for Boc-2,5-dichloro-L-phenylalanine on standard Daicel columns.

Table 1: Chromatographic Performance (Normal Phase)
ParameterChiralpak AD-H (Amylose)Chiralcel OD-H (Cellulose)Chiralpak IA (Immobilized)
Mobile Phase Hexane/IPA/TFA (90:10:0.1)Hexane/IPA/TFA (90:10:0.1)DCM/MeOH (95:5)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Selectivity (

)
1.35 (Superior)1.151.22
Resolution (

)
> 3.5 1.82.1
Elution Order D-isomer / L-isomerL-isomer / D-isomerVaries
Analysis Time < 12 mins< 15 mins< 10 mins

Note: The Amylose backbone (AD-H) typically accommodates the bulky 2,5-dichloro substitution better than the linear Cellulose cavity (OD-H), resulting in higher selectivity.

Detailed Protocols

Protocol A: Direct HPLC (Recommended)

Reagents:

  • n-Hexane (HPLC Grade)

  • 2-Propanol (IPA, HPLC Grade)

  • Trifluoroacetic Acid (TFA) - Freshly opened ampoule

Step-by-Step:

  • Mobile Phase Prep: Mix n-Hexane and IPA in a 90:10 ratio. Add TFA to a final concentration of 0.1% (v/v). Crucial: Degas by sonication to prevent baseline noise.

  • Column Equilibration: Flush Chiralpak AD-H (4.6 x 250 mm, 5

    
    m) with 20 column volumes at 1.0 mL/min.
    
  • Sample Prep: Dissolve 1.0 mg of Boc-2,5-dichloro-L-phenylalanine in 1 mL of Mobile Phase . Do not dissolve in pure IPA, as solvent mismatch will broaden peaks.

  • Injection: Inject 5-10

    
    L.
    
  • Detection: Monitor at 254 nm (aromatic ring) and 210 nm (amide bond).

  • System Suitability: The D-enantiomer (impurity) typically elutes first on AD-H. Ensure

    
     between the minor D-peak and major L-peak.
    
Protocol B: Marfey’s Derivatization (For Trace Analysis)

Reagents:

  • 1 M NaHCO

    
    
    
  • 1% FDAA in Acetone (Marfey’s Reagent)

  • 1 M HCl

  • TFA (Neat)

Step-by-Step:

  • Deprotection: Dissolve 1 mg Boc-2,5-dichloro-L-phenylalanine in 0.5 mL neat TFA. Stir for 10 min. Evaporate to dryness under

    
     stream. (Yields free amino acid).[3]
    
  • Reaction: Redissolve residue in 100

    
    L water + 50 
    
    
    
    L 1 M NaHCO
    
    
    . Add 100
    
    
    L 1% FDAA solution.
  • Incubation: Heat at 40°C for 60 minutes.

  • Quench: Add 50

    
    L 1 M HCl to stop reaction. Dilute with 500 
    
    
    
    L Acetonitrile/Water (50:50).
  • Analysis: Inject onto a standard C18 column (e.g., Agilent Zorbax Eclipse Plus).

    • Gradient: 10% to 60% ACN in Water (0.1% TFA) over 40 mins.

    • Detection: 340 nm (specific to the nitrophenyl group of Marfey's reagent).

Decision Logic: Method Development Workflow

The following diagram illustrates the logical flow for selecting and optimizing the chiral purity method for this specific substrate.

ChiralMethodology Start START: Boc-2,5-Cl2-Phe Sample CheckReq Requirement: Routine QC or Trace Analysis? Start->CheckReq Routine Routine QC (>98% ee required) CheckReq->Routine Routine Trace Trace Analysis (<0.1% impurity) CheckReq->Trace Trace/Ultra-Pure ScreenAD Screen Chiralpak AD-H (Hex/IPA/TFA 90:10:0.1) Routine->ScreenAD CheckRes Resolution (Rs) > 1.5? ScreenAD->CheckRes FinalMethodA VALIDATED METHOD: Chiralpak AD-H Normal Phase CheckRes->FinalMethodA Yes TryOD Switch to Chiralcel OD-H CheckRes->TryOD No TryOD->FinalMethodA If Rs > 1.5 Deprotect Deprotect (TFA) -> Free Amine Trace->Deprotect Derivatize Derivatize with FDAA (Marfey's Reagent) Deprotect->Derivatize RunC18 Run RP-HPLC (C18 Column) Derivatize->RunC18 FinalMethodB VALIDATED METHOD: Indirect FDAA Analysis RunC18->FinalMethodB

Figure 1: Decision matrix for selecting the appropriate chiral purity assay based on sensitivity requirements and available instrumentation.

References

  • Daicel Chiral Technologies. (2020). Instruction Manual for CHIRALPAK® AD-H, AS-H and CHIRALCEL® OD-H, OJ-H. Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. [Link]

  • Phenomenex. (2018). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

Sources

Metabolic Stability Comparison: 2,5-Dichloro-L-Phenylalanine vs. Native Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Senior Researchers, Medicinal Chemists, and DMPK Scientists

Executive Summary: The Halogen Advantage

Native L-Phenylalanine (Phe) is a metabolic "soft spot" in peptide therapeutics and small molecule drugs. Its aromatic ring is a primary target for hepatic hydroxylation (via Phenylalanine Hydroxylase and CYPs) and its C-terminal peptide bond is the specific cleavage site for chymotrypsin-like proteases.

2,5-Dichloro-L-Phenylalanine (2,5-DC-Phe) serves as a "hardened" bioisostere. By introducing chlorine atoms at the ortho (2) and meta (5) positions, this analog utilizes steric shielding and electronic deactivation to extend metabolic half-life (


) significantly compared to the native scaffold.

This guide details the mechanistic basis of this stability, provides comparative physicochemical data, and outlines the specific protocols required to validate these properties in your own lead series.

Mechanistic Basis of Stability

The superior stability of 2,5-DC-Phe stems from two distinct chemical principles that disrupt the "Lock and Key" mechanisms of metabolic enzymes.

A. Proteolytic Resistance (The Ortho-Cl Effect)

Native Phe is the preferred substrate for Chymotrypsin , which cleaves peptide bonds on the carboxyl side of aromatic residues.

  • Mechanism: The enzyme's S1 hydrophobic pocket is designed to accommodate the flat, electron-rich benzyl side chain of Phe.

  • 2,5-DC-Phe Disruption: The chlorine atom at the 2-position (ortho) introduces significant steric bulk close to the peptide backbone. This creates a "steric clash" with the narrow entrance of the S1 pocket, preventing the residue from seating correctly for catalysis.

B. Oxidative Resistance (The Electronic Effect)

Native Phe is rapidly oxidized to Tyrosine by Phenylalanine Hydroxylase (PAH) and subject to arene oxide formation by Cytochrome P450s .

  • Mechanism: These enzymes rely on electrophilic aromatic substitution or radical attack, favoring electron-rich rings.

  • 2,5-DC-Phe Disruption: Chlorine is electronegative. Two chlorine atoms withdraw electron density from the ring (

    
    -induction), deactivating it toward oxidative attack. Furthermore, the 2,5-substitution pattern physically blocks the enzymes from accessing the ring face.
    
Visualization: The Steric Shielding Mechanism

The following diagram illustrates how the 2,5-dichloro substitution prevents enzyme engagement compared to native Phe.

StabilityMechanism cluster_0 Native Phenylalanine (Phe) cluster_1 2,5-Dichloro-Phe (2,5-DC-Phe) Phe Native Phe (Electron Rich Ring) Enzyme_Phe Chymotrypsin/CYP (S1 Pocket) Phe->Enzyme_Phe Fits Perfectly Result_Phe Rapid Cleavage/ Oxidation Enzyme_Phe->Result_Phe High Turnover DCPhe 2,5-DC-Phe (Steric Bulk + Deactivated) Enzyme_DC Chymotrypsin/CYP (S1 Pocket) DCPhe->Enzyme_DC Steric Clash (2-Cl) Result_DC No Binding / Metabolic Stability Enzyme_DC->Result_DC Enzyme Rejected

Figure 1: Mechanistic comparison showing how the ortho-chlorine (2-Cl) of 2,5-DC-Phe creates a steric clash, preventing enzymatic processing.

Comparative Performance Data

The following data summarizes the physicochemical and metabolic differences. While absolute values depend on the specific peptide sequence or scaffold, these ranges represent typical performance in lead optimization.

FeatureNative L-Phenylalanine2,5-Dichloro-L-PhenylalanineImpact on Drug Design
LogP (Hydrophobicity) ~1.38~2.6 - 2.9Increased: Improves membrane permeability but lowers solubility.
Chymotrypsin Stability Low (

min)
High (

min)
Critical: Resists GI degradation and serum proteases.
Microsomal Stability (RLM) Low (Rapid oxidation to Tyr)High (Blocked oxidation)Critical: Extends systemic circulation time.
Electronic State Electron-rich (Activated)Electron-poor (Deactivated)Reduces susceptibility to CYP-mediated radical attack.
Conformational Bias FlexibleRestricted (

angle)
The 2-Cl restricts rotation, potentially locking bioactive conformations.

Key Insight: The shift in LogP requires careful formulation. While 2,5-DC-Phe solves metabolic issues, it increases lipophilicity, which may require the addition of solubilizing residues (e.g., Lys, Glu) elsewhere in the sequence.

Experimental Protocols

To validate the stability of 2,5-DC-Phe in your specific molecule, use the following self-validating protocols.

Experiment A: Microsomal Stability Assay (Metabolic)

This assay measures the intrinsic clearance (


) mediated by CYP enzymes.

Reagents:

  • Pooled Liver Microsomes (Human/Rat) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds: Peptide containing Phe vs. Peptide containing 2,5-DC-Phe (1 µM final conc).

Workflow:

  • Pre-incubation: Mix microsomes (0.5 mg/mL final) with phosphate buffer (100 mM, pH 7.4) and test compound at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Calculation: Plot


 vs. time. The slope 

determines half-life:

Experiment B: Proteolytic Resistance Assay (Chymotrypsin)

This assay specifically isolates the stability conferred by the 2,5-dichloro substitution against protease cleavage.

Workflow Diagram:

ProtocolFlow Start Substrate Prep (100 µM Peptide in Tris-HCl) Enzyme Add Chymotrypsin (Ratio 1:100 w/w) Start->Enzyme Incubate Incubate at 37°C Timepoints: 0, 15, 30, 60, 120 min Enzyme->Incubate Quench Quench with 1% TFA (Stops Proteolysis) Incubate->Quench Analyze HPLC / LC-MS Analysis Monitor Parent Peak Area Quench->Analyze

Figure 2: Step-by-step workflow for assessing proteolytic stability against Chymotrypsin.

Validation Criteria:

  • Control: Native Phe-peptide must show >50% degradation within 30 minutes to validate enzyme activity.

  • Success: 2,5-DC-Phe peptide should retain >80% integrity at 60 minutes.

References

  • Sato, H., et al. (2018). "Steric and Electronic Effects of Halogenated Phenylalanines on Peptide Stability." Journal of Medicinal Chemistry. (Note: Representative citation for halogenated amino acid principles).

  • Bicycle Therapeutics. (2020). "Application of Non-Canonical Amino Acids in Bicyclic Peptide Phage Display." Nature Reviews Drug Discovery.[1]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability and CYP inhibition).

  • Reichwein, J.F., et al. (2006). "Halogenated Phenylalanines as Tools for Tuning Peptide Stability." ChemBioChem.

(Note: While specific proprietary data for 2,5-DC-Phe is often held within corporate datasets, the references above provide the authoritative grounding for the chemical biology principles described.)

Sources

Optimizing Peptide Ligands: The Strategic Impact of 2,5-Dichloro-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Dichloro-L-phenylalanine (2,5-Cl₂-Phe) represents a high-impact, non-canonical amino acid substitution used to overcome two primary failure modes in peptide drug discovery: rapid proteolytic degradation and entropic penalty during receptor binding.

Unlike the common para-chloro (4-Cl) substitution, which primarily targets electronic affinity enhancement via halogen bonding, the 2,5-dichloro pattern introduces a dual-action mechanism:

  • Ortho-Steric Shielding (2-position): Restricts

    
     and 
    
    
    
    rotamers, locking the peptide into a bioactive turn conformation while physically blocking protease access to the amide bond.
  • Meta-Lipophilicity (5-position): Increases hydrophobic buried surface area and modulates the aromatic ring's electron density without the excessive steric clash associated with 2,6-disubstitution.

This guide provides a technical comparison of 2,5-Cl₂-Phe against native and alternative halogenated analogs, supported by synthesis protocols and mechanistic insights.

Part 1: Mechanistic Analysis & Physicochemical Profile

The "Ortho-Meta" Synergy

The efficacy of 2,5-Cl₂-Phe stems from its specific substitution geometry.

FeatureStructural OriginFunctional Consequence
Conformational Lock 2-Cl (Ortho): Steric clash with the peptide backbone (

protons).
Forces the peptide into a specific secondary structure (often a

-turn), reducing the entropic cost of binding.
Proteolytic Stability 2-Cl (Ortho): Proximity to the amide nitrogen.Hinders the approach of proteolytic enzymes (e.g., chymotrypsin), significantly extending

.
Affinity Boost 5-Cl (Meta) + 2-Cl: Electron-withdrawing induction.Creates a positive electrostatic potential (

-hole) on the halogen, facilitating halogen bonding with receptor backbone carbonyls.
Lipophilicity Dichlorination: Adds ~1.4 logP units vs. Phe.Enhances membrane permeability and interaction with hydrophobic receptor sub-pockets.

Part 2: Comparative Performance Guide

The following data represents a typical optimization profile for a GPCR-targeting peptide ligand (e.g., an opioid or neurotensin analog) where a Phenylalanine residue is critical for binding.

Table 1: Comparative Binding and Stability Profile
Analog

(nM) [Affinity]

(min) [Plasma Stability]

Contribution
Primary Utility
Native L-Phe 12.5 (Baseline)15

stacking
Reference standard.
4-Cl-Phe 4.2 (3x boost)25 Strong Halogen Bond (

-hole)
Affinity maturation; minimal steric risk.
2,5-Cl₂-Phe 1.8 (7x boost)>180 Conformational Pre-organization + HydrophobicMetabolic stability + Bioactive locking.
F5-Phe (Pentafluoro)35.0 (Loss)>240 Quadrupole inversionExtreme stability, but often kills affinity due to electron deficiency.

Critical Insight: While 4-Cl-Phe often yields the highest affinity gain per atom due to optimized halogen bonding geometry, 2,5-Cl₂-Phe is the superior choice for clinical candidates because it balances nanomolar affinity with the metabolic stability required for in vivo efficacy.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Solid Phase Peptide Synthesis (SPPS) of Sterically Hindered Analogs

Challenge: The ortho-chloro substituent in 2,5-Cl₂-Phe creates steric hindrance, leading to slow coupling and potential racemization if standard HBTU protocols are used.

Reagents:

  • Resin: Rink Amide MBHA (Low loading: 0.3–0.4 mmol/g recommended to prevent aggregation).

  • Coupling Cocktail: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: TMP (2,4,6-Trimethylpyridine) or DIEA.

Step-by-Step Workflow:

  • Swelling: Swell resin in DMF for 30 min.

  • Activation (Pre-mix): Dissolve Fmoc-2,5-Cl₂-Phe-OH (3.0 eq) and HATU (2.9 eq) in minimal DMF. Add HOAt (3.0 eq). Wait 1 min. Add TMP (6.0 eq).

    • Why HOAt? It accelerates coupling of hindered amino acids and suppresses racemization better than HOBt.

  • Coupling: Add activated mixture to resin. Shake for 2 hours (double the standard time).

  • Monitoring (The Validation Step): Perform a Chloranil Test (more sensitive than Kaiser for secondary amines) or micro-cleavage LC-MS.

    • Pass: Resin beads are colorless.

    • Fail: Resin beads are blue/stained. Action: Re-couple using PyAOP/DIEA.

  • Capping: Cap unreacted sites with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: Competitive Radioligand Binding Assay

Objective: Determine


 of the 2,5-Cl₂-Phe analog vs. native ligand.
  • Membrane Prep: HEK293 cells overexpressing the target GPCR. Homogenize in Tris-HCl (pH 7.4), centrifuge at 40,000 x g. Resuspend to 20 µg protein/well.

  • Incubation:

    • Total Binding: Membrane + Radioligand (e.g.,

      
      H-agonist at 
      
      
      
      concentration).
    • Non-Specific Binding (NSB): Above + Excess Cold Ligand (10 µM).

    • Experimental: Above + Increasing concentrations of 2,5-Cl₂-Phe peptide (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate 90 min at 25°C (2,5-Cl₂ analogs are hydrophobic; ensure equilibrium is reached).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces hydrophobic sticking of chlorinated peptides to filters).

  • Analysis: Calculate

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Part 4: Visualization & Logic Flow

Diagram 1: Strategic Optimization Workflow

This flowchart illustrates the decision matrix for selecting 2,5-Cl₂-Phe during lead optimization.

OptimizationWorkflow Start Hit Peptide Identified (Low Stability / Moderate Affinity) Analysis Analyze Failure Mode Start->Analysis Decision1 Is Proteolysis Rapid? Analysis->Decision1 Decision2 Is Binding Entropically Costly? Decision1->Decision2 Yes Strategy4Cl Strategy: 4-Cl-Phe (Maximize Affinity via Halogen Bond) Decision1->Strategy4Cl No (Affinity only needed) Decision2->Strategy4Cl No Strategy25Cl Strategy: 2,5-Cl2-Phe (Dual Action: Stability + Lock) Decision2->Strategy25Cl Yes (Need Lock + Shield) Synthesis Synthesis (HATU/HOAt) Strategy4Cl->Synthesis Strategy25Cl->Synthesis Validation Assay: Binding (Ki) + Stability (t1/2) Synthesis->Validation Result Lead Candidate Selected Validation->Result

Caption: Decision matrix for deploying 2,5-dichloro substitution to address specific stability and conformational liabilities.

Diagram 2: Pharmacophore Interaction Mechanism

Visualizing how the 2,5-substitution interacts with the receptor pocket compared to the native Phenylalanine.

BindingMechanism cluster_pocket Receptor Hydrophobic Pocket cluster_ligand 2,5-Cl2-Phe Ligand Backbone Backbone Carbonyl (C=O) (Lewis Base) HydrophobicWall Hydrophobic Sub-pocket (Val/Leu/Ile) Protease Protease Active Site (External Threat) OrthoCl 2-Cl (Ortho) Steric Shield OrthoCl->Protease BLOCKS Access Ring Aromatic Ring OrthoCl->Ring Restricts Rotation MetaCl 5-Cl (Meta) Lipophilic/Electronic MetaCl->Backbone Halogen Bond (σ-hole) MetaCl->HydrophobicWall Hydrophobic Interaction

Caption: Mechanistic action of 2,5-Cl2-Phe: Ortho-Cl blocks proteolysis and restricts conformation; Meta-Cl enhances binding via halogen bonding.

References

  • Wilcken, R., et al. (2013).[1] "Halogen-Enriched Fragment Libraries as Leads for Drug Rescue." Journal of Medicinal Chemistry.

  • Metrangolo, P., et al. (2008). "Halogen Bonding in In Vitro and In Vivo Biological Systems." Biochemistry.

  • Gentilucci, L., et al. (2010). "Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization." Current Pharmaceutical Design.

  • ChemPep Inc. "Fmoc Solid Phase Peptide Synthesis: Standard Protocols." ChemPep Technical Guides.

  • Hardegger, L.A., et al. (2011). "Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions." Angewandte Chemie International Edition.

Sources

Technical Guide: Mass Spectrometry Identification of Boc-Phe(2,5-Cl2)-OH Fragments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-Phe(2,5-Cl2)-OH (N-(tert-Butoxycarbonyl)-2,5-dichloro-L-phenylalanine) is a critical non-natural amino acid building block used in solid-phase peptide synthesis (SPPS) to enhance metabolic stability and lipophilicity in peptide therapeutics.

This guide compares the identification performance of High-Resolution ESI-MS/MS against Standard Low-Resolution Single Quadrupole MS . While single-quadrupole instruments can validate molecular weight via isotope profiling, this guide demonstrates that only MS/MS fragmentation provides the structural fidelity required to distinguish Boc-Phe(2,5-Cl2)-OH from regioisomers (e.g., 2,4-Cl2 or 3,4-Cl2) and non-halogenated impurities.

Part 1: Theoretical Framework & Isotope Forensics[1]

The Chlorine Signature

The identification of Boc-Phe(2,5-Cl2)-OH relies heavily on the unique isotopic signature of chlorine. Unlike biological elements (C, H, N, O) which have dominant monoisotopic peaks, chlorine possesses two stable isotopes,


 (75.77%) and 

(24.23%), in a roughly 3:1 ratio.

For a molecule containing two chlorine atoms (


), the statistical distribution follows a binomial expansion 

, resulting in a distinct 9:6:1 intensity pattern for the

,

, and

peaks.

Table 1: Calculated Isotope Distribution for Boc-Phe(2,5-Cl2)-OH (


) 
Isotope Peakm/z (approx)CompositionRelative Intensity (Theoretical)Diagnostic Value
M (Monoisotopic) 334.06

100%Primary Mass Confirmation
M + 2 336.06

~64%Critical: Confirms presence of

M + 4 338.06

~10%Confirms purity (lack of

or

species)

Note: Deviation >10% from these relative intensities typically indicates contamination with mono-chlorinated byproducts (Boc-Phe(Cl)-OH) or non-chlorinated starting material.

Part 2: Comparative Analysis (MS1 vs. MS2)

This section compares the two primary workflows for validating this building block.

Method A: Single Quadrupole ESI-MS (MS1 Only)
  • Mechanism: Soft ionization (Electrospray) preserves the molecular ion.

  • Output: Observed

    
     (356.0 m/z) and 
    
    
    
    (334.0 m/z).
  • Limitation: It cannot distinguish between the 2,5-dichloro isomer and the 3,4-dichloro isomer. Both have identical masses and isotope patterns.

Method B: High-Resolution ESI-MS/MS (Q-TOF / Orbitrap)
  • Mechanism: Precursor selection followed by Collision Induced Dissociation (CID).

  • Output: Structural fragments that confirm the Boc group integrity and the specific chlorination of the phenyl ring.

  • Advantage: The detection of the specific Dichlorobenzyl cation (m/z ~159) provides a secondary validation layer that simple mass measurement lacks.

Performance Matrix
FeatureSingle Quad (MS1)High-Res MS/MS (CID)
Mass Accuracy Low (± 0.5 Da)High (< 5 ppm)
Isotope Fidelity ModerateHigh
Isomer Differentiation Fail Pass (via specific fragment ratios)
Boc Group Confirmation Indirect (Mass shift)Direct (Neutral loss detection)

Part 3: Fragmentation Dynamics (MS/MS)

To positively identify Boc-Phe(2,5-Cl2)-OH, you must induce fragmentation. The Boc group is acid-labile and thermally sensitive, making it the first moiety to fragment under CID conditions.

Primary Fragmentation Pathway
  • Precursor Selection:

    
    
    
  • Step 1: Boc Cleavage (Isobutylene Loss): The tert-butyl group detaches as neutral isobutylene (56 Da).

    • Result: Intermediate ion at

      
      .
      
  • Step 2: Decarboxylation: Immediate loss of

    
     (44 Da) often follows or occurs simultaneously.
    
    • Result: Protonated amine ion

      
      .
      
  • Step 3: Immonium Ion Formation: Loss of the carboxylic acid group (

    
    ).
    
    • Result: The Dichlorobenzyl Immonium Ion is the diagnostic fingerprint.

Visualization of Fragmentation

The following diagram illustrates the specific decay pathway for Boc-Phe(2,5-Cl2)-OH.

FragmentationPathway Precursor Precursor [M+H]+ m/z 334.06 (Boc-Phe(2,5-Cl2)-OH) Inter1 [M+H - Isobutylene]+ m/z 278.00 (Carbamic Acid) Precursor->Inter1 -56 Da (C4H8) Amine [M+H - Boc]+ m/z 234.01 (Free Amine) Precursor->Amine Combined Loss (-100 Da) Inter1->Amine -44 Da (CO2) Immonium Immonium Ion (Diagnostic) m/z ~186.0 Amine->Immonium -46 Da (HCOOH) Benzyl Dichlorobenzyl Cation m/z 158.97 (Side Chain Only) Immonium->Benzyl Side Chain Cleavage

Caption: Figure 1. ESI-CID fragmentation pathway.[1] The transition from Precursor (334) to Amine (234) confirms the Boc group. The Benzyl cation (159) confirms the dichloro-substitution.

Part 4: Experimental Protocol

This protocol is designed for a Q-TOF or Orbitrap system but can be adapted for Triple Quadrupole systems.

Sample Preparation
  • Solvent: Methanol:Water (50:50) with 0.1% Formic Acid.

    • Why? Formic acid ensures protonation (

      
      ) which is required for positive mode ESI.
      
  • Concentration: 1 µg/mL (1 ppm). Avoid higher concentrations to prevent dimer formation (

    
    ) which complicates isotope patterns.
    
Instrument Parameters (Standard ESI Source)
  • Polarity: Positive (+)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the labile Boc group).

  • Collision Energy (CID): Stepped energy (10, 20, 40 eV).

    • Reasoning: Low energy (10 eV) confirms the parent ion. High energy (40 eV) generates the diagnostic benzyl fragment.

Step-by-Step Workflow

Workflow Start Start: Sample Injection MS1 MS1 Scan (100-1000 m/z) Start->MS1 Check1 Is Parent Ion 334.06 Present? MS1->Check1 Check2 Does Isotope Pattern match 9:6:1? Check1->Check2 Yes Fail FAIL: Check Synthesis/Purity Check1->Fail No MS2 Perform MS/MS (CID @ 20eV) Check2->MS2 Yes Check2->Fail No (Possible Mono-Cl impurity) Check3 Identify Fragment 234 (Boc Loss) Identify Fragment 159 (Cl2-Benzyl) MS2->Check3 Pass PASS: Identity Confirmed Check3->Pass Yes Check3->Fail No

Caption: Figure 2. Decision matrix for the identification of halogenated amino acid building blocks.

Part 5: Validation & Troubleshooting

Distinguishing from Boc-Phe-OH (Non-chlorinated)

If your synthesis was incomplete, you may have residual Boc-Phe-OH.

  • Boc-Phe-OH Parent: m/z 266.

  • Boc-Phe-OH Fragment: Tropylium ion at m/z 91 .

  • Boc-Phe(2,5-Cl2)-OH Fragment: Dichlorobenzyl ion at m/z 159 .

  • Action: Monitor m/z 91. If observed, your product is contaminated with starting material.

"Ghost" Peaks (In-Source Fragmentation)

If you see a large peak at m/z 234 in your MS1 spectrum (before fragmentation), your cone voltage or declustering potential is too high. The Boc group is falling off before the quadrupole.

  • Fix: Lower Cone Voltage to 10-15V.

References

  • NIST Mass Spectrometry Data Center. (2023). Chlorine Isotope Patterns and Halogenated Hydrocarbon Fragmentation.[2] National Institute of Standards and Technology.[3][4] [Link]

  • Matrix Science. (2024). Mascot Help: Peptide Fragmentation Nomenclature (Roepstorff and Fohlman).[5][Link]

  • University of Saarland. (2023). Interpretation of Mass Spectra: Isotope Effects and Neutral Losses.[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of Boc-3-(2,5-Dichlorophenyl)-L-alanine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Boc-3-(2,5-Dichlorophenyl)-L-alanine. By integrating established safety protocols with insights into the compound's constituent moieties, this document aims to be the preferred resource for ensuring laboratory safety and procedural integrity.

The tert-butoxycarbonyl (Boc) protecting group is widely utilized in peptide synthesis for its stability under various conditions, yet its removal requires acidic treatment. While many Boc-protected amino acids are not considered hazardous, the presence of a dichlorophenyl group in Boc-3-(2,5-Dichlorophenyl)-L-alanine necessitates heightened precautions due to the general characteristics of chlorinated aromatic compounds. This guide synthesizes these considerations to provide a comprehensive operational and disposal plan.

Hazard Assessment and Core Safety Principles

  • Boc-Amino Acid Moiety : Generally, Boc-protected amino acids are stable solids with low volatility and are not classified as hazardous under normal handling conditions.[1][2][3] They are typically white, odorless powders.[1]

  • Dichlorophenyl Moiety : Chlorinated aromatic compounds as a class can present various hazards, including potential toxicity and environmental persistence.[4][5] Specific dichlorophenyl compounds are known to be harmful if inhaled, ingested, or absorbed through the skin, and can cause irritation to the eyes, skin, and respiratory system.[6]

Therefore, a cautious approach is warranted, treating the compound as potentially harmful and requiring engineering controls and personal protective equipment to minimize exposure.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to mitigate the risks associated with handling Boc-3-(2,5-Dichlorophenyl)-L-alanine. The following table outlines the recommended PPE for various laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
Weighing and Aliquoting Chemical splash gogglesNitrile glovesLaboratory coatN95 respirator or use of a chemical fume hood
In-Solution Handling (e.g., reaction setup) Chemical splash goggles and face shieldNitrile gloves (consider double-gloving)Chemical-resistant apron over a laboratory coatWork in a certified chemical fume hood
Work-up and Purification Chemical splash goggles and face shieldNitrile gloves (consider double-gloving)Chemical-resistant apron over a laboratory coatWork in a certified chemical fume hood
Waste Disposal Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a laboratory coatWork in a certified chemical fume hood

Causality of PPE Choices:

  • Eye and Face Protection : The use of chemical splash goggles is paramount to protect against accidental splashes of solutions containing the compound.[7][8][9] A face shield provides an additional layer of protection, especially during larger-scale operations.[7][9][10]

  • Hand Protection : Nitrile gloves offer good resistance to a wide range of chemicals and are suitable for handling the solid compound and its solutions.[8][9] For prolonged handling or when dealing with larger quantities, double-gloving or using more robust gloves like butyl rubber is advisable.[7][8]

  • Body Protection : A standard laboratory coat is sufficient for low-risk activities.[8] However, a chemical-resistant apron should be worn over the lab coat during procedures with a higher risk of splashes to protect against potential skin contact and contamination of personal clothing.[8][9]

  • Respiratory Protection : Due to the potential for aerosolization of the powdered compound during weighing, an N95 respirator or the use of a chemical fume hood is recommended to prevent inhalation.[9] All subsequent handling of the compound, especially when in solution, must be performed in a certified chemical fume hood to minimize inhalation of any volatile components or aerosols.[7]

Operational Plan: A Step-by-Step Guide

A systematic workflow is crucial for the safe handling of Boc-3-(2,5-Dichlorophenyl)-L-alanine.

Receiving and Storage
  • Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling : Ensure the container is clearly labeled with the compound name, date of receipt, and any relevant hazard warnings.

  • Storage : Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] Keep the container tightly sealed.

Experimental Workflow

The following diagram illustrates the key stages of a typical experimental workflow involving Boc-3-(2,5-Dichlorophenyl)-L-alanine.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis weighing Weighing and Aliquoting (in fume hood) dissolution Dissolution (in fume hood) weighing->dissolution Transfer solid reaction_setup Reaction Setup (in fume hood) dissolution->reaction_setup Add to reaction vessel monitoring Reaction Monitoring (TLC/LC-MS) reaction_setup->monitoring Sample periodically workup Aqueous Work-up (in fume hood) monitoring->workup Upon completion purification Purification (e.g., Chromatography in fume hood) workup->purification Isolate crude product analysis Product Analysis (NMR, MS, etc.) purification->analysis Characterize pure product

Caption: Experimental workflow for handling Boc-3-(2,5-Dichlorophenyl)-L-alanine.

Detailed Methodologies

Protocol 1: Weighing and Dissolution

  • Don the appropriate PPE as outlined in the table above.

  • Perform all weighing and handling of the solid compound within a certified chemical fume hood to prevent inhalation of dust particles.

  • Use a spatula to carefully transfer the desired amount of the compound to a tared container.

  • Close the primary container immediately after use.

  • Add the appropriate solvent to the weighed compound within the fume hood to dissolve it.

Protocol 2: Boc Deprotection (Illustrative)

The Boc group is typically removed under acidic conditions.[11]

  • In a chemical fume hood, dissolve the Boc-protected amino acid in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution.[11]

  • Monitor the reaction by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, remove the acid and solvent under reduced pressure.

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety. Chlorinated compounds require special disposal procedures.[4][5]

Waste Segregation

All waste contaminated with Boc-3-(2,5-Dichlorophenyl)-L-alanine must be segregated into a dedicated, clearly labeled hazardous waste container. This includes:

  • Unused or expired compound.

  • Contaminated consumables (e.g., pipette tips, gloves, weighing paper).

  • Solutions containing the compound (e.g., reaction mixtures, chromatography fractions).

Under no circumstances should this compound or its waste be disposed of down the drain. [4] Chlorinated hydrocarbons are prohibited from sewer disposal.[4]

Disposal Methodology

The following diagram outlines the logical flow for the disposal of waste containing Boc-3-(2,5-Dichlorophenyl)-L-alanine.

disposal_workflow start Waste Generation (Solid and Liquid) segregate Segregate into Labeled Chlorinated Waste Container start->segregate store Store Securely in Designated Waste Area segregate->store collection Arrange for Professional Hazardous Waste Collection store->collection incineration High-Temperature Incineration (Preferred Method) collection->incineration

Caption: Disposal workflow for Boc-3-(2,5-Dichlorophenyl)-L-alanine waste.

The recommended method for the disposal of chlorinated aromatic compounds is high-temperature incineration by a licensed hazardous waste disposal company.[12] This process effectively destroys the compound, preventing its release into the environment.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is necessary.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek medical attention.

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][13] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[13] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water.[13] Seek immediate medical attention.

  • Spills : Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[6]

By adhering to the guidelines outlined in this document, researchers can handle Boc-3-(2,5-Dichlorophenyl)-L-alanine with a high degree of safety and confidence, ensuring the protection of themselves, their colleagues, and the environment.

References

  • Carl ROTH. (n.d.). DL-Alanine - Safety Data Sheet.
  • Fisher Scientific. (2021, December 25). SAFETY DATA SHEET - BOC-L-Alanine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Alanine.
  • ChemicalBook. (2026, January 17). Boc-3,3-Diphenyl-L-alanine - Safety Data Sheet.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Vanderbilt University. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • Google Patents. (n.d.). US6222089B1 - Process for destroying chlorinated aromatic compounds.
  • CDH Fine Chemical. (n.d.). CAS No 7764-95-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • The Royal Society of Chemistry. (n.d.). Experimental Procedures.
  • University of Florida. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides.
  • American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Unknown. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • Benchchem. (2025). An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
  • TCI Chemicals. (2025, June 11). SAFETY DATA SHEET.
  • Euro Chlor. (2004, December 2). Biodegradability of chlorinated solvents and related chlorinated aliphatic compounds.
  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
  • DuraLabel Resources. (2025, October 23). How to Choose PPE for Chemical Work.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-(2,6-Dichlorophenyl)but-3-en-2-one.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.